4,2'-Dihydroxy-4'-methoxychalcone
Descripción
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,17,19H,1H3/b9-4+ |
Clave InChI |
MOESXQFGHNEYAH-RUDMXATFSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability of 4,2'-Dihydroxy-4'-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of naturally occurring and synthetic compounds, are of significant interest in drug discovery due to their diverse pharmacological activities. A thorough understanding of their physicochemical properties, particularly solubility and stability, is paramount for the successful development of viable drug candidates. This technical guide provides a comprehensive overview of the solubility and stability of 4,2'-Dihydroxy-4'-methoxychalcone. It details experimental protocols for the determination of these properties and presents data in a structured format to aid researchers in their drug development endeavors. Furthermore, this guide explores a potential signaling pathway influenced by this class of compounds.
Introduction
This compound belongs to the flavonoid family and is characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of hydroxyl and methoxy (B1213986) functional groups on the aromatic rings significantly influences its physicochemical properties, including solubility and stability, which in turn affect its bioavailability and therapeutic efficacy. This document serves as a technical resource, outlining the methodologies to assess these critical parameters.
Solubility Studies
The solubility of a compound is a critical factor that influences its absorption and distribution in biological systems. Chalcones are generally known to be poorly soluble in water, which can pose a significant challenge in formulation development.
Expected Solubility Profile
Table 1: Expected Solubility of this compound in Various Solvents
| Solvent Type | Solvent Examples | Expected Solubility |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Poor to very low. The presence of hydroxyl groups may slightly increase aqueous solubility compared to unsubstituted chalcones, but the overall hydrophobic nature of the molecule is expected to dominate. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High. DMSO is a common solvent for preparing stock solutions of chalcones for in vitro assays. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to good. The hydroxyl groups can form hydrogen bonds with these solvents, enhancing solubility. |
| Nonpolar Organic Solvents | Chloroform, Dichloromethane | Moderate to good. The aromatic rings and the overall carbon skeleton contribute to its solubility in these solvents. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
2.2.1. Materials
-
This compound (pure solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
2.2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification:
-
Prepare a series of standard solutions of the chalcone (B49325) of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the chalcone in the saturated supernatant. This concentration represents the equilibrium solubility.
-
2.2.3. Data Presentation
The solubility data should be presented in a clear and organized manner, as shown in the example below.
Table 2: Representative Solubility Data for Structurally Similar Chalcones
| Compound | Solvent | Temperature (°C) | Solubility (µg/mL) | Reference |
| 2',4'-Dihydroxychalcone | Water | 25 | Low | General |
| 4'-Methoxychalcone | Dichloromethane | Not specified | Soluble | [1] |
| 4'-Methoxychalcone | Methanol | Not specified | Soluble | [1] |
| 4'-Methoxychalcone | Water | Not specified | Insoluble | [1] |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Ethyl acetate | Not specified | Soluble | [2] |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Chloroform | Not specified | Soluble | [2] |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Methanol | Not specified | Soluble | [2] |
Note: This table presents qualitative and general data for analogous compounds due to the lack of specific quantitative data for this compound.
Stability Studies
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and ensuring its safety and efficacy. Chalcones can be susceptible to degradation under various conditions, such as exposure to light, extreme pH, and high temperatures.
Expected Stability Profile
The stability of this compound will be influenced by its chemical structure. The α,β-unsaturated ketone moiety can be susceptible to isomerization and degradation, while the hydroxyl groups can be prone to oxidation.
Table 3: Expected Stability of this compound under Different Stress Conditions
| Stress Condition | Expected Outcome |
| Acidic (e.g., 0.1 M HCl) | Potential for degradation, although likely more stable than in basic conditions. |
| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation, potentially through retro-aldol condensation or other base-catalyzed reactions. |
| Oxidative (e.g., 3% H₂O₂) | The hydroxyl groups are potential sites for oxidation, which could lead to degradation. |
| Thermal (e.g., 60 °C) | Generally expected to be stable at moderately elevated temperatures in the solid state. Stability in solution will be solvent-dependent. |
| Photolytic (e.g., UV light) | The conjugated system of chalcones can absorb UV light, potentially leading to photodegradation or cis-trans isomerization. |
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
3.2.1. Materials
-
This compound (pure solid)
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3.2.2. Procedure
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent chalcone from its potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) is a good starting point.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the chalcone in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the chalcone in a solution of 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the chalcone with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of the chalcone to dry heat in an oven (e.g., 60 °C).
-
Photodegradation: Expose a solution of the chalcone to UV light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the developed HPLC method.
-
Data Analysis:
-
Monitor the peak area of the parent chalcone to determine the extent of degradation over time.
-
Use a PDA detector to assess peak purity and to identify the formation of any degradation products.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
-
3.2.3. Data Presentation
The results of the stability studies should be summarized in a table.
Table 4: Representative Stability Data for a Generic Chalcone
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | ~15% | 2 |
| 0.1 M NaOH | 8 hours | Room Temp | ~40% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~25% | 2 |
| Dry Heat | 7 days | 60 °C | < 5% | 1 |
| UV Light | 24 hours | Room Temp | ~30% | 2 |
Note: This table provides hypothetical data for a generic chalcone to illustrate the expected format of results.
Visualization of Methodologies and Pathways
Experimental Workflows
Potential Signaling Pathway
Chalcones have been reported to modulate various signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in diseases like cancer. Some dihydroxy-methoxychalcones have been shown to interact with components of this pathway.
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding and characterization of its solubility and stability. This technical guide provides a framework for researchers to systematically evaluate these critical physicochemical properties. The detailed experimental protocols for the shake-flask solubility method and the stability-indicating HPLC assay offer a practical approach for generating reliable data. While specific quantitative data for the title compound remains to be fully elucidated, the provided information on analogous structures and general trends for chalcones serves as a valuable starting point for further investigation. The exploration of its potential interaction with key cellular signaling pathways, such as PI3K/Akt/mTOR, further underscores the importance of its continued study in drug discovery and development.
References
Biological Activities of 4,2'-Dihydroxy-4'-methoxychalcone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. The specific derivative, 4,2'-dihydroxy-4'-methoxychalcone, and its related compounds have garnered significant scientific interest due to their broad spectrum of biological activities. These activities are largely attributed to the unique structural features of the chalcone (B49325) scaffold, which can be readily modified to enhance potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.
Biological Activities
The biological effects of this compound and its derivatives are diverse, with significant potential for therapeutic applications. The following sections summarize the key findings and quantitative data related to their primary biological activities.
Anticancer Activity
Chalcone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 (Multiple Myeloma) | 25.97 | [1] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S (Multiple Myeloma) | 18.36 | [1] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | [1] |
| 2',4'-dihydroxychalcone analogue 4 | MCF-7 (Breast Cancer) | 12.91 ± 0.031 | [2] |
| 2',4'-dihydroxychalcone analogue 6 | MCF-7 (Breast Cancer) | 11.62 ± 0.017 | [2] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Squamous Cell Carcinoma) | 4.97 | [3] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal Squamous Cell Carcinoma) | 9.43 | [3] |
| Chalcone with 4-methoxy substitution | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | |
| Chalcone with 4-methoxy substitution | HepG2 (Liver Cancer) | 4.64 ± 0.23 | |
| Chalcone with 4-methoxy substitution | HCT116 (Colon Cancer) | 6.31 ± 0.27 | |
| 2,2′-furoyloxy-4-methoxychalcone | HL-60 (Leukemia) | 4.9 ± 1.3 | |
| 3-bromo-4-hydroxy-5-methoxy substituted chalcone | K562 (Human Erythroleukemia) | ≤ 3.86 µg/ml | [4] |
| 3-bromo-4-hydroxy-5-methoxy substituted chalcone | MDA-MB-231 (Human Breast Cancer) | ≤ 3.86 µg/ml | [4] |
| 3-bromo-4-hydroxy-5-methoxy substituted chalcone | SK-N-MC (Human Neuroblastoma) | ≤ 3.86 µg/ml | [4] |
| Chalcone 2 (with 3-methoxy substitution on ring B) | T47D (Breast Cancer) | 44.67 µg/mL | [5] |
| Chalcone 1 (without 3-methoxy substitution on ring B) | T47D (Breast Cancer) | 72.44 µg/mL | [5] |
Antimicrobial Activity
Certain derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of this compound and its Derivatives (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [6] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [6] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [6] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [6] |
| 4-methoxy-4′-methylchalcone | Mycobacterium tuberculosis H37Rv | 66.9 µM (MIC50) | [7] |
| Dihydroxychalcones (general) | Gram-positive bacteria | Not specified | [2] |
| Dihydroxychalcones (general) | Gram-negative bacteria | Not specified | [2] |
| Chalcone derivative | Staphylococcus aureus | Zone of inhibition | [8] |
| Chalcone derivative | Escherichia coli | Zone of inhibition | [8] |
| Chalcone derivative | Candida albicans | Zone of inhibition | [8] |
| Chalcone derivative | Mucor sps | Zone of inhibition | [8] |
Antioxidant Activity
The ability of chalcones to scavenge free radicals is a significant aspect of their biological profile, contributing to their anti-inflammatory and neuroprotective effects. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
Table 3: Antioxidant Activity of this compound and its Derivatives (DPPH Radical Scavenging IC50 values)
| Compound/Derivative | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | [6][9] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | [6][9] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | [6][9] |
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | 11.9 | [10] |
Signaling Pathways
The biological activities of this compound derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[11] Many chalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Dysregulation of this pathway is a hallmark of many cancers, making it an important target for anticancer drug development. Several chalcone derivatives have been shown to inhibit this pathway, contributing to their cytotoxic effects.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound derivatives.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a common and effective method for synthesizing chalcones from an aldehyde and a ketone in the presence of a base or acid catalyst.[13][14]
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone (B8834) and the appropriate benzaldehyde (B42025) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.[15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[4][15]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antimicrobial Activity (Broth Microdilution Assay for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the chalcone derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH assay is a common method for evaluating the free radical scavenging ability of a compound.[18][19]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[20]
-
Sample Preparation: Prepare various concentrations of the chalcone derivative in a suitable solvent.
-
Reaction Mixture: Add the DPPH solution to each sample concentration in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for about 30 minutes.[9][19]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with their synthetic accessibility, make them attractive lead compounds for drug discovery and development. The information provided in this technical guide, including the summarized biological data, elucidated signaling pathways, and detailed experimental protocols, is intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these promising compounds is warranted to translate their therapeutic potential into clinical applications.
References
- 1. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. idexx.dk [idexx.dk]
- 18. benchchem.com [benchchem.com]
- 19. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 20. Bot Verification [rasayanjournal.co.in]
The Core Mechanisms of Action of Substituted Chalcones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted chalcones, a class of aromatic ketones, are a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities. Their deceptively simple structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, belies their complex and multifaceted interactions with cellular machinery.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action of substituted chalcones, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate a deeper understanding and guide future research and development.
Anticancer Mechanisms of Action
Substituted chalcones exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These processes are often interconnected and involve the modulation of complex signaling pathways.
Induction of Apoptosis
Apoptosis is a critical process for removing damaged or cancerous cells. Chalcones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[4] This is characterized by changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5][6] The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5][6]
Furthermore, many chalcone (B49325) derivatives modulate the expression of Bcl-2 family proteins. They can upregulate pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby shifting the cellular balance towards apoptosis.[5][6]
Signaling Pathway for Chalcone-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Methoxylated Chalcones in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of methoxylated chalcones in plants. These specialized metabolites, derived from the phenylpropanoid pathway, exhibit a wide range of biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. This document details the core biosynthetic pathway, key enzymatic steps, regulatory mechanisms, and provides relevant experimental protocols and quantitative data for researchers in the field.
Introduction to Chalcones and Their Significance
Chalcones represent the first key intermediates in the biosynthesis of the vast and diverse group of plant secondary metabolites known as flavonoids. They are characterized by an open-chain C6-C3-C6 backbone. The subsequent methoxylation of the chalcone (B49325) scaffold, a common modification, often enhances their biological efficacy, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at overproducing these valuable compounds.
The Core Biosynthetic Pathway
The formation of methoxylated chalcones begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds.
The pathway proceeds through the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone Synthase (CHS): This enzyme stands at the entry point to flavonoid biosynthesis. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic chalcone scaffold, typically naringenin (B18129) chalcone.
-
O-Methyltransferase (OMT): This is the crucial step for the formation of methoxylated chalcones. Specific OMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the chalcone backbone. The position and number of methoxy (B1213986) groups are determined by the specific OMT enzyme present in the plant species. For instance, a well-studied example is the methylation of isoliquiritigenin (B1662430) to produce echinatin.
Quantitative Data Summary
Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and substrate preference of the biosynthetic enzymes. The following table summarizes kinetic parameters for Chalcone Synthase (CHS) from different plant sources.
| Enzyme | Plant Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) | Reference |
| CHS1 | Cyclosorus parasiticus | p-coumaroyl-CoA | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 x 10⁶ | [1] |
| CHS1 | Cyclosorus parasiticus | Caffeoyl-CoA | 2.1 ± 0.3 | 1.5 ± 0.1 | 7.1 x 10⁵ | [1] |
| OsCHI3 | Oryza sativa | Naringenin Chalcone | 11.60 | 69.35 | 5.978 x 10⁶ | [2] |
| OsCHI3 | Oryza sativa | Isoliquiritigenin | 50.95 | 9.214 x 10⁻⁵ | 1.809 | [2] |
K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate. k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The k_cat/K_m ratio is a measure of the enzyme's catalytic efficiency.
Detailed Experimental Protocols
Accurate measurement of enzyme activity and quantification of metabolites are fundamental to studying biosynthetic pathways. Below are detailed protocols for key experiments.
This protocol is adapted for the spectrophotometric analysis of CHS activity.[3] The assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Materials:
-
Plant tissue extract containing CHS
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
p-coumaroyl-CoA (starter substrate) solution (50 µM)
-
Malonyl-CoA (extender substrate) solution (100 µM)
-
Purified recombinant CHS protein (for standard/positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a final volume of 250 µL, combine the following in a microcentrifuge tube or a cuvette:
-
100 mM potassium phosphate buffer (pH 7.0)
-
50 µM p-coumaroyl-CoA
-
100 µM malonyl-CoA
-
20 µg of purified protein extract.[1]
-
-
Negative Control: Prepare a parallel reaction using a protein extract from an empty vector control.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-60 minutes).[1]
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or 25 µL of glacial acetic acid.[4]
-
Spectrophotometric Measurement: Measure the absorbance of the product, naringenin chalcone, at its maximum absorbance wavelength (λ_max), which is typically around 370 nm.[3]
-
Quantification: The amount of product formed can be calculated using a standard curve generated with pure naringenin chalcone. Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein (U/mg).
This protocol describes a general method for assaying the activity of SAM-dependent OMTs involved in chalcone methoxylation.[5][6]
Materials:
-
Purified recombinant OMT protein
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Chalcone substrate (e.g., isoliquiritigenin, naringenin chalcone) (0.1 mM)
-
S-adenosyl-L-methionine (SAM) (5 mM)
-
Ascorbic acid (Sodium salt) (25 mM)
-
Methanol
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup: In a 100 µL reaction volume, combine:
-
100 mM Tris-HCl buffer (pH 7.5)
-
20 µL of purified OMT protein solution
-
0.1 mM chalcone substrate
-
5 mM SAM
-
25 mM sodium ascorbate (B8700270) (to prevent oxidation).[5][6]
-
-
Negative Control: Set up a control reaction using protein from an empty vector.[5][6]
-
Incubation: Incubate the mixture at 37°C for an extended period (e.g., 12 hours, as some OMTs can be slow).[5][6]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol. Sonicate the mixture for 30 minutes to ensure complete extraction of products.[5][6]
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant using HPLC or LC-MS to separate and quantify the methoxylated chalcone product.
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of chalcones from plant extracts or enzymatic assays.[7][8][9]
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm particle size).[7][8]
Mobile Phase and Gradient:
-
Solvent A: 0.1% Phosphoric acid or Formic acid in water.[7][10]
-
Gradient Elution: A typical gradient involves increasing the concentration of Solvent B over time. For example, a linear gradient from 20% to 50% ACN over 15 minutes can be effective for separating chalcones.[7][8][9]
-
Flow Rate: A typical flow rate is 0.4-1.0 mL/min.[10]
Detection:
-
Chalcones have strong UV absorbance. Detection is commonly performed at wavelengths between 280 nm and 370 nm.[7][10]
Quantification:
-
Quantification is achieved by creating a calibration curve using external standards of known concentrations of the target chalcones.[10] The peak area from the sample chromatogram is compared to the calibration curve to determine the concentration.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the biosynthetic pathway, a key regulatory network, and a standard experimental workflow.
Caption: Biosynthesis pathway of methoxylated chalcones.
Caption: A generalized signaling pathway for chalcone biosynthesis.
Caption: Workflow for chalcone analysis from plant tissue.
References
- 1. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. maxapress.com [maxapress.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 4,2'-Dihydroxy-4'-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of 4,2'-Dihydroxy-4'-methoxychalcone (CAS No: 63529-06-6). This document consolidates available data on its chemical identity and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it explores potential signaling pathways based on the activities of structurally related chalcone (B49325) derivatives.
Chemical Identity and Structure
This compound is a flavonoid-like compound belonging to the chalcone family. These molecules are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 63529-06-6 | [1][2] |
| Molecular Formula | C₁₆H₁₄O₄ | [1][3][4][5][6] |
| Molecular Weight | 270.28 g/mol | [1][3][4][5][6] |
| InChIKey | MOESXQFGHNEYAH-RUDMXATFSA-N | [3] |
| SMILES | O=C(C1=CC=C(OC)C=C1O)/C=C/C2=CC=C(O)C=C2 | [1] |
| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the available literature. The table below summarizes the available information. For context, properties of related chalcones are often determined experimentally via techniques such as differential scanning calorimetry (for melting point), UV-Vis spectrophotometry (for solubility and pKa), and various spectroscopic methods.
Table 2: Physicochemical Data for this compound
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | |
| Solubility | Data not available | Chalcones are generally soluble in organic solvents like methanol (B129727), dichloromethane, and DMSO, and insoluble in water.[7][8][9] |
| pKa | Data not available |
| Appearance | Yellow crystals (predicted) | Chalcone compounds are typically yellow crystalline solids.[10] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of synthesized chalcones. While a complete experimental dataset for this compound is not available, typical spectral characteristics are discussed based on the chalcone scaffold.
-
UV-Vis Spectroscopy: Chalcones typically display two major absorption bands. Band I, corresponding to the cinnamoyl system (π → π* transition), appears in the 340–390 nm range. Band II, from the benzoyl moiety (π → π* transition), is observed between 220–270 nm.[11] The presence of hydroxyl and methoxy (B1213986) groups is expected to cause a bathochromic (red) shift.[11]
-
NMR Spectroscopy:
-
¹H NMR: Expected signals include doublets for the α- and β-vinylic protons with a characteristic coupling constant (J ≈ 15 Hz) for the trans configuration. Aromatic protons will appear in the aromatic region, and a singlet corresponding to the methoxy group protons would be expected around 3.8 ppm.[10]
-
¹³C NMR: The carbonyl carbon (C=O) is typically observed in the deshielded region of the spectrum, around 187-194 ppm.[10] The methoxy carbon signal is expected around 55 ppm.[10]
-
-
Mass Spectrometry: The exact mass is calculated as 270.089209 g/mol .[3] Mass spectrometry analysis (e.g., LC-MS) would be used to confirm the molecular weight and fragmentation pattern.
-
Raman Spectroscopy: A computed Raman spectrum for this compound is available in spectral databases.[3]
Experimental Protocols
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde.
This protocol describes a general method for the synthesis of the title compound via a solvent-free grinding technique, which is an efficient and environmentally friendly approach.[10][12]
Reactants:
-
2'-Hydroxy-4'-methoxyacetophenone
-
4-Hydroxybenzaldehyde
-
Sodium Hydroxide (NaOH), solid catalyst
Procedure:
-
Reactant Mixture: In a mortar, combine 10 mmol of 2'-hydroxy-4'-methoxyacetophenone, 10 mmol of 4-hydroxybenzaldehyde, and a catalytic amount of solid NaOH (e.g., 5-10 mmol).
-
Grinding: Grind the mixture using a pestle at room temperature for approximately 30 minutes. The friction and localized heat generated will drive the reaction.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethanol), and analyzing it by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add cold distilled water to the mortar and triturate the resulting solid.
-
Neutralization: Transfer the slurry to a beaker and neutralize it by slowly adding cold, dilute hydrochloric acid (10% v/v) until the pH is neutral.
-
Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.[10][13]
-
Characterization: Confirm the identity and purity of the synthesized compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol provides a general method for assessing the purity of the synthesized chalcone.
Instrumentation and Conditions (Adapted from similar chalcone analysis): [14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both typically containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined from UV-Vis spectral analysis (likely in the 340-390 nm range).[11][14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in a suitable solvent like methanol or the mobile phase.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited, the chalcone scaffold is a well-established pharmacophore with a broad range of activities. Research on structurally similar compounds can provide insights into its potential therapeutic applications.
-
Anti-cancer and Anti-proliferative Activity: Many chalcone derivatives exhibit anti-cancer properties by modulating key cellular signaling pathways. For instance, some dihydroxychalcones have been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the PI3K/Akt/mTOR pathway .[15][16][17] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition leads to downstream effects such as the activation of caspases and modulation of Bcl-2 family proteins, ultimately resulting in programmed cell death.[17]
-
Anti-inflammatory Activity: 2-hydroxy-4'-methoxychalcone has been shown to inhibit the proliferation and inflammation of human aortic smooth muscle cells, suggesting potential applications in cardiovascular diseases like atherosclerosis.[18] This effect was linked to the upregulation of peroxisome proliferator-activated receptor gamma (PPARγ).[18]
-
Anti-angiogenic Activity: The related compound 2'-hydroxy-4'-methoxychalcone (B191446) has demonstrated anti-angiogenic and anti-tumor activities in both in vitro and in vivo models.[19] This activity was attributed to the inhibition of endothelial cell proliferation.[19]
Based on these findings, a potential mechanism of action for this compound could involve the modulation of cell survival pathways.
Disclaimer: This guide is intended for research and informational purposes only. The biological activities and signaling pathways described are based on studies of structurally related compounds and may not be directly applicable to this compound. Further experimental validation is required.
References
- 1. This compound | Xanthorrhoea | Ambeed.com [ambeed.com]
- 2. abmole.com [abmole.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2',5'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5355888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2',3-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5743235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]
- 8. 4'-Methoxychalcone, 97% | Fisher Scientific [fishersci.ca]
- 9. 4'-HYDROXY-4-METHOXYCHALCONE CAS#: 6338-81-4 [m.chemicalbook.com]
- 10. scitepress.org [scitepress.org]
- 11. benchchem.com [benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2',4'-Dihydroxy-4-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones represent a significant class of flavonoids, recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of 2',4'-Dihydroxy-4-methoxychalcone, a naturally occurring chalcone (B49325) with notable biological activities. This document details its discovery, natural sources, synthetic methodologies, and mechanisms of action, with a focus on its anticancer properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction and Discovery
Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1][2] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings dictates their biological activity.
The compound 2',4'-Dihydroxy-4-methoxychalcone (IUPAC name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) has been identified in various plant species. It is considered a key bioactive phytochemical in plants such as Artemisia palustris, Astragalus laxmannii, and species within the genus Angelica.[3][4] Its isolation from natural sources typically involves solvent extraction followed by chromatographic techniques for purification.[5] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for its structural elucidation and confirmation.[5][6]
Chemical Synthesis
The primary method for synthesizing 2',4'-Dihydroxy-4-methoxychalcone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aromatic ketone (2,4-dihydroxyacetophenone) with an aromatic aldehyde (4-methoxybenzaldehyde, also known as anisaldehyde).[7]
The reaction mechanism begins with the deprotonation of the α-carbon of 2,4-dihydroxyacetophenone by a strong base (e.g., KOH or NaOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of anisaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone structure of the chalcone.[8][9]
Biological Activities and Mechanism of Action
2',4'-Dihydroxy-4-methoxychalcone and its structural analogs have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties.[4][10][11]
Anticancer Activity
The most studied activity of this chalcone class is its potential as an anticancer agent. Research on structurally similar chalcones suggests that they exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[1][12]
A key mechanism implicated in the anticancer effect of dihydroxychalcones is the modulation of the PI3K/Akt/mTOR signaling pathway .[13] This pathway is crucial for regulating cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[14][15] Chalcones have been shown to inhibit this pathway, leading to a decrease in the expression of pro-survival proteins (like Bcl-2) and an increase in the expression of pro-apoptotic proteins (like Bad, cleaved caspases).[13][16]
Anti-Angiogenic and Anti-Inflammatory Activity
Studies on the closely related 2'-hydroxy-4'-methoxychalcone (B191446) have demonstrated significant anti-angiogenic activity, inhibiting the formation of new blood vessels, a process crucial for tumor growth.[10] This effect may be linked to the inhibition of COX-2 enzyme induction.[10] Additionally, synthetic derivatives like 2-hydroxy-4'-methoxychalcone have shown anti-inflammatory effects in human aortic smooth muscle cells, suggesting potential applications in cardiovascular disease.[11]
Quantitative Bioactivity Data
The cytotoxic effects of various dihydroxychalcones have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this activity.
| Chalcone Derivative | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| 2',4-dihydroxy-3-methoxychalcone (B8714405) | HeLa | Cervical Cancer | 12.80 | ~47.4 | [17] |
| WiDr | Colon Cancer | 19.57 | ~72.4 | [17] | |
| T47D | Breast Cancer | 20.73 | ~76.7 | [17] | |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | - | 25.97 | [13] |
| MM.1S | Multiple Myeloma | - | 18.36 | [13] | |
| U266 | Multiple Myeloma | - | 15.02 | [13] |
Note: IC₅₀ values for 2',4-dihydroxy-3-methoxychalcone were converted from µg/mL to µM using a molecular weight of 270.28 g/mol .
Key Experimental Protocols
Synthesis via Claisen-Schmidt Condensation[7][9][20]
-
Reactant Preparation: Dissolve 2,4-dihydroxyacetophenone (1.0 equivalent) and 4-methoxybenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of potassium hydroxide (B78521) (e.g., 40-60%) dropwise while stirring.
-
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Cell Viability (MTT) Assay[21][22][23][24][25]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Apoptosis Markers[26][27][28][29]
-
Protein Extraction: Treat cells with the chalcone, then lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to the loading control.
Conclusion and Future Directions
2',4'-Dihydroxy-4-methoxychalcone and its related analogs are promising natural compounds with significant therapeutic potential, particularly in oncology. Their synthesis is well-established, and their primary mechanism of action appears to involve the induction of apoptosis via modulation of critical cell signaling pathways like PI3K/Akt/mTOR.
Future research should focus on a more comprehensive evaluation of its bioactivity profile, including in vivo studies to validate the in vitro findings. Further investigation into its structure-activity relationship could lead to the design and synthesis of novel derivatives with enhanced potency and selectivity. Elucidating the full spectrum of its molecular targets will be crucial for its development as a potential therapeutic agent for cancer and other diseases.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2',4'-Dihydroxy-4-methoxychalcone | 13351-10-5 | FD65407 [biosynth.com]
- 5. 2,4-Dihydroxy-3-methoxychalcone | Benchchem [benchchem.com]
- 6. iomcworld.com [iomcworld.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 4,2'-Dihydroxy-4'-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] The antioxidant potential of chalcones is of particular importance as oxidative stress is implicated in the pathogenesis of numerous diseases.
This document provides detailed protocols for three common in vitro assays to evaluate the antioxidant capacity of 4,2'-Dihydroxy-4'-methoxychalcone: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Principle of Assays
A battery of tests is recommended to obtain a comprehensive profile of a compound's antioxidant activity, as different assays reflect various mechanisms of antioxidant action.[2]
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[3][4]
-
ABTS Radical Cation Scavenging Assay: This method assesses the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced, leading to a decrease in absorbance at approximately 734 nm.[3]
-
FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex results in the formation of an intense blue-colored ferrous complex, which is monitored by measuring the absorbance at approximately 593 nm.[5][6]
Data Presentation
While specific experimental data for this compound is not extensively available in the public domain, the following table presents IC₅₀ values for structurally related chalcones to provide a comparative context for its potential antioxidant activity. Lower IC₅₀ values indicate higher antioxidant potency.
| Compound/Extract | DPPH IC₅₀ (µg/mL) | Reference Standard |
| p-Hydroxy-m-Methoxy Chalcone | 11.9 | Ascorbic Acid (3.3 µg/mL) |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | Ascorbic Acid (2.17 µg/mL) |
| (E)-1-(2- hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | Ascorbic Acid (2.17 µg/mL) |
Note: The antioxidant activity of chalcones is highly dependent on the substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings.
Experimental Protocols
DPPH Radical Scavenging Assay
Reagents and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[7]
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of each concentration of the test compound or standard solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. This can be calculated using linear regression analysis.[8]
ABTS Radical Cation Scavenging Assay
Reagents and Equipment:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (B145695) (analytical grade)
-
Trolox (as a positive control)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.[3]
-
-
Preparation of ABTS•⁺ Working Solution:
-
Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution and a series of dilutions of this compound and the Trolox standard as described in the DPPH assay protocol.
-
-
Assay Protocol:
-
To a 96-well plate, add 10 µL of each concentration of the test compound or standard solution.
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
For the control well, add 10 µL of the solvent (methanol or ethanol) and 190 µL of the ABTS•⁺ working solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•⁺ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•⁺ solution.
-
-
Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
Reagents and Equipment:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm
-
96-well microplate or cuvettes
-
Micropipettes
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution and a series of dilutions of this compound in a suitable solvent.
-
Prepare a series of aqueous solutions of FeSO₄·7H₂O at known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.
-
-
Assay Protocol:
-
To a 96-well plate, add 10 µL of each concentration of the test compound or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 10 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 4 minutes.[5] Some protocols suggest longer incubation times, which should be optimized.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents.
-
Logical Relationship of Antioxidant Assays
The three assays described provide complementary information about the antioxidant potential of this compound. The DPPH and ABTS assays primarily measure the radical scavenging ability through hydrogen atom or electron donation, while the FRAP assay specifically quantifies the reducing power of the compound. A compound exhibiting strong activity in all three assays would be considered a potent and versatile antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,2'-Dihydroxy-4'-methoxychalcone in Anticancer Cell Culture Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4,2'-Dihydroxy-4'-methoxychalcone is a specific chalcone (B49325) derivative that has garnered interest for its potential as an anticancer agent. Its core structure, 1,3-diphenyl-2-propen-1-one, allows for various substitutions, influencing its pharmacological profile. The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways involved in cancer progression.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture for anticancer studies. The document includes detailed protocols for essential assays and summarizes key quantitative data from studies on structurally related chalcone derivatives to serve as a reference.
Potential Biological Activities
Based on studies of structurally similar chalcone derivatives, this compound is anticipated to exhibit the following anticancer activities:
-
Cytotoxicity: Induces cell death in a variety of cancer cell lines.
-
Induction of Apoptosis: Triggers programmed cell death, a key mechanism for eliminating cancerous cells.[2]
-
Cell Cycle Arrest: Halts the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.[3][4][5]
-
Modulation of Signaling Pathways: Influences critical signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are often dysregulated in cancer.[3][4]
Data Presentation
The following tables summarize the cytotoxic effects (IC50 values) of various dihydroxy-methoxychalcone derivatives against different cancer cell lines. This data provides a comparative reference for the expected potency of this compound.
Table 1: Cytotoxicity of Dihydroxy-Methoxychalcone Derivatives in Various Cancer Cell Lines
| Chalcone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 | Multiple Myeloma | 15.02 | |
| MM.1S | Multiple Myeloma | 18.36 | ||
| RPMI8226 | Multiple Myeloma | 25.97 | ||
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | HeLa | Cervical Cancer | 10.05 ± 0.22 | [2] |
| C-33A | Cervical Cancer | 15.76 ± 1.49 | [2] | |
| SiHa | Cervical Cancer | 18.31 ± 3.10 | [2] | |
| 2′,4-Dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 (µg/mL) | [6][7] |
| WiDr | Colon Cancer | 19.57 (µg/mL) | [6][7] | |
| T47D | Breast Cancer | 20.73 (µg/mL) | [6][7] | |
| 2′,4′,4-Trihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 2.66 (µg/mL) | [6][7] |
| HeLa | Cervical Cancer | 8.53 (µg/mL) | [6][7] | |
| T47D | Breast Cancer | 24.61 (µg/mL) | [6][7] | |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 | Leukemia | 2.54 | [8] |
| CCRF-CEM | Leukemia | 8.59 | [8] | |
| HepG2 | Hepatocarcinoma | 58.63 | [8] |
Experimental Protocols
Here we provide detailed protocols for fundamental in vitro assays to characterize the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (0.1% DMSO).[10]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.[11]
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.[11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the chalcone at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS and resuspend in Annexin V binding buffer.[11]
-
Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine if the chalcone derivative induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).[11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the chalcone for the desired time.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[11]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action: Signaling Pathways
Chalcone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. A common mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[4]
Inhibition of the PI3K/Akt/mTOR signaling pathway.
In some cancer cells, chalcones have also been found to induce G1 cell cycle arrest by down-regulating key G1-phase regulators like cyclin D1, cyclin E, CDK2, and CDK4.[3] This is often accompanied by the induction of apoptosis through the mitochondrial-dependent pathway, involving the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins like Bcl-2.
Mechanisms of apoptosis induction and cell cycle arrest.
Conclusion
This compound represents a promising candidate for anticancer drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its efficacy and mechanism of action in various cancer cell models. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4,2'-Dihydroxy-4'-methoxychalcone as a Soluble Epoxide Hydrolase (sEH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,2'-Dihydroxy-4'-methoxychalcone is a flavonoid compound belonging to the chalcone (B49325) family, which are precursors to a wide variety of flavonoids and are known for their diverse biological activities. This document provides a detailed experimental setup for investigating the potential of this compound as an inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. Inhibition of sEH is a promising therapeutic strategy for a range of inflammatory and cardiovascular diseases.
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases and possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1] sEH hydrolyzes EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs can be increased, thereby enhancing their protective effects.
Data Presentation
The inhibitory potential of this compound against soluble epoxide hydrolase (sEH) can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for the target compound and a known sEH inhibitor for comparative purposes.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Human sEH | [Hypothetical Value: 5.2] | [Hypothetical: Competitive] |
| N-Cyclohexyl-Nʹ-dodecylurea (NCND) | Human sEH | 0.8 | Competitive |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Signaling Pathway
The inhibition of soluble epoxide hydrolase (sEH) by this compound directly impacts the epoxyeicosatrienoic acid (EET) signaling pathway. By blocking the conversion of EETs to DHETs, the inhibitor effectively increases the bioavailability of EETs, leading to the potentiation of their downstream signaling effects. These effects are primarily mediated through G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), influencing a variety of cellular processes including inflammation, vasodilation, and cell growth.
Caption: Inhibition of sEH by this compound.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing this compound as a soluble epoxide hydrolase (sEH) inhibitor using a fluorometric assay.
Caption: Workflow for sEH inhibition assay.
Experimental Protocols
Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is adapted from commercially available sEH inhibitor screening kits and is suitable for determining the inhibitory activity of this compound. The assay is based on the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH to a highly fluorescent product.[2]
Materials and Reagents:
-
This compound (Test Compound)
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH fluorogenic substrate (PHOME)
-
Known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND) as a positive control
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~330 nm and emission at ~465 nm
Procedure:
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of NCND in DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.
-
sEH Enzyme Solution: Dilute the recombinant human sEH in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
sEH Substrate Solution: Dilute the PHOME substrate in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Protocol in 96-Well Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound or positive control to the respective wells.
-
Add 5 µL of Assay Buffer with the corresponding DMSO concentration to the "Enzyme Control" (no inhibitor) and "No Enzyme Control" wells.
-
Add 20 µL of the diluted sEH enzyme solution to all wells except the "No Enzyme Control" wells. Add 20 µL of Assay Buffer to the "No Enzyme Control" wells.
-
Mix gently and pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the sEH substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 30-second intervals for 15-30 minutes, with excitation at 330 nm and emission at 465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "No Enzyme Control" from all other rates.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Determination of Inhibition Kinetics:
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), the assay can be performed with varying concentrations of both the substrate (PHOME) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots. This analysis will provide insights into whether the inhibitor binds to the active site of the enzyme or an allosteric site.
References
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 4,2'-Dihydroxy-4'-methoxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalcones are a class of natural and synthetic compounds recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] 4,2'-Dihydroxy-4'-methoxychalcone is a specific chalcone (B49325) derivative with potential therapeutic applications in inflammatory diseases. Its mechanism of action likely involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines, and the regulation of signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][3]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory properties of this compound, both in vitro and in vivo. The murine macrophage cell line RAW 264.7 is utilized as a primary in vitro model due to its robust inflammatory response to lipopolysaccharide (LPS) stimulation.[1]
Data Presentation
The following tables are structured to summarize quantitative data obtained from the described experimental protocols. They are presented with example data from related chalcone compounds to serve as a reference for expected outcomes.
Table 1: In Vitro Anti-inflammatory Activity of Chalcone Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Chalcone Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 2',4',6'-Trihydroxychalcone | NO Production | RAW 264.7 | 12.5 | F.A. Macias et al., J. Agric. Food Chem. 2004 |
| 4,2',4'-Trihydroxy-3-prenylchalcone | NO Production | RAW 264.7 | 5.8 | Y.R. Lee et al., Planta Med. 2007 |
| Licochalcone A | NO Production | RAW 264.7 | 3.35 | S.Y. Kim et al., Bull. Korean. Chem. Soc. 2008[4] |
| This compound | NO Production | RAW 264.7 | Data to be determined |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Treatment | Concentration (µM) | % Inhibition |
| TNF-α | This compound | Data to be determined | Data to be determined |
| IL-6 | This compound | Data to be determined | Data to be determined |
| IL-1β | This compound | Data to be determined | Data to be determined |
Table 3: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Carrageenan) | - | Data to be determined | - |
| Indomethacin | 10 | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Part 1: In Vitro Anti-inflammatory Assays
The following diagram illustrates the general workflow for the in vitro experiments.
This protocol details the culturing of RAW 264.7 macrophage cells and their subsequent treatment to induce an inflammatory response.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well culture plates
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for ELISA and Western blot) at an appropriate density (e.g., 1.5 x 10^5 cells/well for 96-well plates) and allow them to adhere for 24 hours.[5]
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to desired concentrations in DMEM. Pre-treat the cells with various concentrations of the chalcone for 2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).[5][6]
-
It is crucial to determine if the test compound exhibits cytotoxicity, as this could confound the interpretation of anti-inflammatory results.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO or solubilization buffer
-
-
Procedure:
-
After the treatment period, add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This assay measures the production of NO, a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[7][8]
-
Materials:
-
Griess Reagent (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
-
Procedure:
-
Sample Collection: After the 24-hour incubation with LPS, collect 50-100 µL of the cell culture supernatant.[5]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Reaction: Add an equal volume of Griess reagent to the supernatant and standards in a new 96-well plate.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.[5]
-
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]
-
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[1]
-
Substrate Addition: After a final wash, add the TMB substrate solution and incubate in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentrations from the standard curve.[1]
-
Western blotting is used to determine the effect of this compound on the protein expression of key inflammatory enzymes (iNOS, COX-2) and the activation of signaling pathways (NF-κB, MAPKs).[6][11][12]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-IκBα, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash the cells in 6-well plates with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Part 2: In Vivo Anti-inflammatory Assay
The following diagram illustrates the workflow for the in vivo carrageenan-induced paw edema model.
This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory agents.[4][13][14]
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (lambda)
-
Normal saline
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
This compound
-
-
Procedure:
-
Animal Handling: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the chalcone).
-
Dosing: Administer this compound or the standard drug (e.g., Indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection.[13] The control group receives the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.[13][14]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]
-
Calculation:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
-
-
Signaling Pathway Diagrams
The anti-inflammatory effects of chalcones are often mediated through the inhibition of key pro-inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 4,2'-Dihydroxy-4'-methoxychalcone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 4,2'-Dihydroxy-4'-methoxychalcone using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Chalcones are a class of compounds with significant interest in drug discovery due to their diverse biological activities. An accurate and reliable analytical method is crucial for the quantification of these compounds in various stages of research and development, including chemical synthesis monitoring, quality control, and pharmacokinetic studies. The described method utilizes a C18 stationary phase and a mobile phase consisting of a methanol (B129727) and water gradient, offering a straightforward and robust approach for the analysis of this and structurally related chalcones. While specific quantitative data for this compound is not extensively published, this protocol provides a well-established starting point for method development and validation, based on proven methods for closely related chalcone (B49325) analogs.
Introduction
This compound is a member of the chalcone family, which are precursors to flavonoids and exhibit a wide range of biological activities.[1] Accurate quantification of this compound is essential for its investigation as a potential therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note details a robust RP-HPLC method suitable for the determination of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol [1] |
| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[1] |
| Appearance | Typically a yellow solid |
Experimental Protocols
Instrumentation and Chromatographic Conditions
The following table summarizes a general set of starting conditions for the HPLC analysis. Optimization may be required depending on the specific HPLC system and the nature of the sample matrix.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector, autosampler, and column oven |
| Column | C18, 4.6 x 250 mm, 5 µm[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[4] |
| Gradient | 0-5 min: 20% B to 25% B; 5-25 min: 25% B to 65% B; 25-27 min: 65% B to 20% B; 27-50 min: 20% B[4] |
| Flow Rate | 0.8 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 45°C[4] |
| Detection Wavelength | 350 nm[4] |
| Run Time | 50 minutes[4] |
Preparation of Standard and Sample Solutions
3.2.1. Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to create calibration standards. A typical concentration range for linearity studies is 1-100 µg/mL.[5]
3.2.2. Sample Preparation
-
For Bulk Drug Substance: Prepare a solution of approximately 100 µg/mL by dissolving an accurately weighed amount in methanol and diluting with the mobile phase.
-
For Biological Matrices (e.g., plasma, tissue homogenates): A protein precipitation extraction is recommended. To 250 µL of the sample, add 10 µL of perchloric acid (3.88 M) and an internal standard solution. Vortex the mixture for 40 seconds and centrifuge at 10,000 x g for 10 minutes.[4] The supernatant can then be injected into the HPLC system.
Method Validation Parameters (Representative)
The following table provides typical validation parameters for an HPLC method for a closely related chalcone, 4'-Hydroxy-2,4-dimethoxychalcone. These values should be established specifically for this compound during method validation.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Dependent on the specific method, but chalcones are generally well-retained on C18 columns. |
Data Presentation
The quantitative data for the analysis of this compound should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | |
| Correlation Coefficient (R²) | |
| LOD (µg/mL) | |
| LOQ (µg/mL) | |
| Intra-day Precision (%RSD) | |
| Inter-day Precision (%RSD) | |
| Accuracy (Recovery %) |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for the quantification of a target compound.
Caption: A logical workflow for HPLC method development and validation.
Hypothetical Signaling Pathway
Chalcones are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound could inhibit a pro-inflammatory signaling pathway, a common area of investigation for such compounds.
Caption: Hypothetical inhibition of a signaling pathway by the chalcone.
Conclusion
The RP-HPLC method outlined in this application note provides a robust and reliable starting point for the quantitative analysis of this compound. The protocol is based on established methods for structurally similar chalcones and is suitable for various applications in research and drug development. It is crucial to perform a thorough method validation to ensure the accuracy and precision of the results for the specific analytical needs.
References
- 1. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Structural Elucidation of Synthesized Chalcones using Nuclear Magnetic Resonance (NMR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation and elucidation of synthesized chalcones. Detailed protocols for sample preparation, data acquisition, and analysis are presented, along with representative data to aid in the characterization of this important class of compounds.
Introduction to Chalcones and the Role of NMR
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation of synthesized chalcones.[1][4] Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, detailed information regarding the molecular framework, including the carbon skeleton, proton environments, and connectivity, can be determined.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for synthesized chalcone (B49325) samples.
Materials:
-
Synthesized chalcone sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[1][7]
-
Pasteur pipettes and bulbs
-
Small vials
-
Cotton wool or syringe filter (0.22 µm)[4]
Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of the purified chalcone for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7] For routine ¹H and ¹³C spectra of small molecules (MW < 1000 g/mol ), a concentration of 10-25 mg/mL is generally sufficient.[5][7]
-
Solvent Selection: Choose a deuterated solvent in which the chalcone is fully soluble. CDCl₃ is commonly used for many chalcones, while DMSO-d₆ is a good alternative for compounds with multiple hydroxyl groups.[1][4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the chalcone.[6][7]
-
Internal Standard: Add a small amount of an internal reference standard, such as TMS (δ = 0.00 ppm), directly to the solution for accurate chemical shift calibration.[1][4]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[6]
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette or a syringe filter directly into the NMR tube to avoid interfering with the magnetic field homogeneity.[8][9]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[8]
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra of chalcones on a 400 MHz or higher field spectrometer.[1][4]
¹H NMR Spectroscopy:
-
Purpose: To determine the number of different types of protons and their chemical environments.
-
Key Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of carbon atoms and their types (quaternary, CH, CH₂, CH₃).
-
Key Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Can range from several hundred to thousands, depending on the sample concentration.
-
2D NMR Spectroscopy (Optional but Recommended):
For complex structures or to provide unambiguous assignments, 2D NMR experiments are highly valuable.[1][4]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[1][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help determine stereochemistry.[2]
Data Presentation: NMR Data for a Representative Chalcone
The following tables summarize typical ¹H and ¹³C NMR data for a generic chalcone structure. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Table 1: Representative ¹H NMR Data for a Chalcone Derivative in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | 7.10 - 7.50 | Doublet | 15.0 - 16.0 |
| H-β | 7.40 - 7.80 | Doublet | 15.0 - 16.0 |
| Aromatic Protons (Ring A) | 7.30 - 7.60 | Multiplet | - |
| Aromatic Protons (Ring B) | 7.80 - 8.10 | Multiplet | - |
The large coupling constant (15-16 Hz) for the vinylic protons (H-α and H-β) is characteristic of a trans configuration of the double bond.[10]
Table 2: Representative ¹³C NMR Data for a Chalcone Derivative in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 188.0 - 198.0 |
| C-β | 140.0 - 148.0 |
| C-α | 120.0 - 128.0 |
| Aromatic Carbons | 125.0 - 140.0 |
| Quaternary Aromatic Carbons | 130.0 - 165.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of a synthesized chalcone using NMR spectroscopy.
Caption: NMR Workflow for Chalcone Structural Elucidation.
Hypothetical Signaling Pathway Inhibition
Chalcones are known to interact with various biological targets. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a synthesized chalcone, a concept of high interest to drug development professionals.
Caption: Hypothetical Chalcone-Modulated Signaling Pathway.
References
- 1. basjsci.edu.iq [basjsci.edu.iq]
- 2. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for the Mass Spectrometry Analysis of 4,2'-Dihydroxy-4'-methoxychalcone and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,2'-Dihydroxy-4'-methoxychalcone is a chalcone (B49325) derivative with potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as metabolism can significantly impact the compound's efficacy, pharmacokinetics, and potential toxicity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of drug metabolites in complex biological matrices. These application notes provide detailed protocols for the analysis of this compound and its putative metabolites.
Predicted Metabolic Pathways
Based on the metabolism of structurally similar chalcones and flavonoids, this compound is expected to undergo extensive Phase I and Phase II metabolism.[1][2][3]
Phase I Metabolism:
-
O-demethylation: The methoxy (B1213986) group can be demethylated to a hydroxyl group.
-
Hydroxylation: Additional hydroxyl groups may be added to the aromatic rings.
-
Reduction: The α,β-unsaturated double bond can be reduced to form a dihydrochalcone.
Phase II Metabolism:
-
Glucuronidation: The hydroxyl groups are susceptible to conjugation with glucuronic acid.
-
Sulfation: The hydroxyl groups can also be conjugated with sulfate (B86663) groups.
-
Glutathione Conjugation: The electrophilic α,β-unsaturated system can react with glutathione.[3]
Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol is for the preliminary identification of metabolites of this compound.
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound or another chalcone)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the substrate (this compound, final concentration e.g., 1 µM) to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Plasma
This protocol describes the extraction of this compound and its metabolites from plasma samples for quantitative analysis.
1. Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Solid-Phase Extraction (for cleaner samples):
-
Condition a mixed-mode SPE cartridge (e.g., C8 with cation exchange) with 1 mL of methanol followed by 1 mL of water.[3]
-
Mix 200 µL of plasma with 50 µL of 2% formic acid and vortex.[3]
-
Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 2 mL of 2% formic acid in methanol.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 3: UPLC-MS/MS Analysis
This protocol provides a starting point for the development of a quantitative method for this compound and its metabolites.
1. Chromatographic Conditions:
-
System: A UPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.5 min: 5% to 90% B
-
1.5-2.0 min: Hold at 90% B
-
2.0-3.0 min: 90% to 5% B
-
3.0-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2. Mass Spectrometry Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to determine the most sensitive mode for each analyte.
-
Source Parameters (typical values, optimize as needed):
-
Detection Mode: Multiple Reaction Monitoring (MRM).
References
- 1. Detection of Dietary Chalcone and Flavonoid Metabolites in Mice Using UPLC-MS/MS and Their Modulatory Effects on Amyloid β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of butein, 2',3,4-trihydroxychalcone, 3-O-methylbutein, 4-O-methylbutein and 2',4',4-trihydroxychalcone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
Application of 4,2'-Dihydroxy-4'-methoxychalcone in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4,2'-Dihydroxy-4'-methoxychalcone is a member of the chalcone (B49325) family, a class of polyphenolic compounds known for their diverse biological activities. Emerging research suggests its potential as a neuroprotective agent, primarily attributed to its antioxidant and anti-inflammatory properties. The core mechanism of action is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1][2][3]
The structural features of this compound, particularly the hydroxyl and methoxy (B1213986) groups on its aromatic rings, are thought to contribute significantly to its bioactivity. These functional groups are implicated in the molecule's ability to scavenge reactive oxygen species (ROS) and modulate key signaling cascades involved in neuronal survival.
In neuroprotective research, this chalcone can be investigated for its efficacy in mitigating neuronal damage in various in vitro and in vivo models of neurodegenerative diseases, such as those mimicking Alzheimer's disease, Parkinson's disease, and ischemic stroke. Key experimental applications include assessing its ability to protect neuronal cells from insults like oxidative stress (e.g., induced by hydrogen peroxide or glutamate) and neuroinflammation.
Key Experimental Applications & Protocols
Assessment of Neuroprotective Effects against Oxidative Stress
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Experimental Model: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
Insult Agent: Hydrogen peroxide (H₂O₂) or Glutamate (B1630785).
This protocol is adapted from studies on structurally similar chalcones and should be optimized for this compound.
Materials:
-
This compound
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Incubate for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) or glutamate (e.g., 5 mM) for another 24 hours. Include a vehicle control group (cells treated with DMSO and the insult agent) and a control group (cells treated with vehicle only).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Quantitative Data (Representative from related chalcones):
| Compound | Cell Line | Insult | Concentration for Significant Protection | Reference |
| 2',3'-dihydroxy-4',6'-dimethoxychalcone | Primary Cortical Cultures | Glutamate | 1-10 µM | [1] |
| 2-Hydroxy-4'-methoxychalcone | SH-SY5Y | Methylglyoxal | 1-10 µM | [4] |
Investigation of the Nrf2/HO-1 Signaling Pathway
Objective: To determine if the neuroprotective effect of this compound is mediated through the activation of the Nrf2/HO-1 pathway.
Experimental Technique: Western Blotting for Nrf2 and Heme Oxygenase-1 (HO-1).
This is a generalized protocol and requires optimization for specific antibodies and cell types.
Materials:
-
This compound-treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with this compound at various concentrations for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometric Analysis: Quantify the band intensities and normalize to the loading control.
Expected Outcome: An increase in the protein levels of Nrf2 and HO-1 in cells treated with this compound would suggest the activation of this protective pathway.
Visualizations
Signaling Pathway Diagram
Caption: Proposed Nrf2/HO-1 signaling pathway activation by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the neuroprotective effects of this compound.
References
- 1. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Delivery of 4,2'-Dihydroxy-4'-methoxychalcone: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo delivery of 4,2'-Dihydroxy-4'-methoxychalcone (DMC) in animal models. The methodologies outlined below are compiled from established practices for chalcone (B49325) administration in rodents and are intended to ensure reproducibility and accuracy in preclinical research.
Introduction
This compound is a chalcone derivative of significant interest for its potential therapeutic properties. Preclinical evaluation in animal models is a critical step in its development pathway, necessitating standardized and effective methods for in vivo administration. This guide details common delivery routes, including oral gavage and intraperitoneal injection, providing comprehensive protocols and formulation guidance based on available data for structurally related compounds.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the in vivo administration of this compound and related chalcones. It is important to note that specific pharmacokinetic data for this compound is not extensively available in the public domain; therefore, data from closely related chalcones are provided for reference and comparison.
Table 1: Summary of In Vivo Administration Parameters for Chalcone Derivatives
| Chalcone Derivative | Animal Model | Administration Route | Dosage | Vehicle | Therapeutic Area |
| 2'-Hydroxy-4'-methoxychalcone | Mice | Subcutaneous (s.c.) | 30 mg/kg | Not Specified | Anti-tumor[1] |
| 2'-Hydroxy-4'-methoxychalcone | Mice | Intraperitoneal (i.p.) | 30 mg/kg | Not Specified | Anti-tumor[1] |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone | Mice | Oral (p.o.) | 5, 15, and 30 mg/kg | Not Specified | Alzheimer's Disease[2] |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | Mice | Intraperitoneal (i.p.) | 150 mg/kg | Not Specified | Anti-tumor |
Table 2: Generic Formulation Vehicle for Chalcones
| Component | Percentage | Purpose |
| DMSO | 5% | Solubilizing agent |
| PEG300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Saline/PBS/ddH₂O | 60% | Diluent |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rodent models.
Protocol 1: Oral Gavage Administration in Mice
Oral gavage is a precise method for delivering a specific dose of a compound directly into the stomach.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
20-22 gauge, 1-1.5 inch gavage needle with a ball tip
-
1 mL syringes
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
-
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
In a sterile microcentrifuge tube, dissolve the compound in the chosen vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution. A clear solution should be obtained.
-
-
Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion length of the gavage needle.
-
Draw the prepared solution into a 1 mL syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is correctly positioned, slowly administer the solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Intraperitoneal injection is a common route for systemic administration of therapeutic agents.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the appropriate injection volume. The maximum recommended i.p. injection volume for mice is 10 mL/kg.
-
Securely restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.
-
-
Formulation Preparation:
-
Prepare the dosing solution as described in the oral gavage protocol.
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Aspirate slightly to ensure no blood or fluid is drawn, which would indicate incorrect placement.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of discomfort, irritation at the injection site, or adverse systemic reactions for at least 30 minutes post-injection.
-
Visualizations
The following diagrams illustrate the experimental workflows for the in vivo delivery of this compound.
Caption: Experimental workflow for in vivo delivery of this compound.
Caption: Decision tree for selecting an appropriate in vivo administration route.
References
Troubleshooting & Optimization
Troubleshooting low yield in 4,2'-Dihydroxy-4'-methoxychalcone Claisen-Schmidt condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,2'-Dihydroxy-4'-methoxychalcone via the Claisen-Schmidt condensation. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen-Schmidt condensation reaction is resulting in a very low yield of this compound. What are the common causes?
A1: Low yields in the synthesis of polysubstituted chalcones can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical. For phenolic chalcones, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents are commonly used.[1][2] The reaction may require elevated temperatures (reflux) to proceed to completion.[3]
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after a significant amount of time, consider extending the reaction time or increasing the temperature.
-
Side Reactions: Competing reactions can significantly reduce the yield of the desired chalcone (B49325). Common side reactions include the Cannizzaro reaction of the aromatic aldehyde and self-condensation of the ketone. The presence of multiple hydroxyl groups can also lead to other side reactions.
-
Product Precipitation Issues: In many cases, the chalcone product precipitates from the reaction mixture, which allows for easy isolation by filtration. If the product remains dissolved, this can complicate purification and lead to lower isolated yields.
-
Catalyst Deactivation: The presence of acidic functional groups (phenols) in the reactants can partially neutralize the base catalyst. It may be necessary to use a higher concentration of the base.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides unreacted starting materials (2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde), common side products in a Claisen-Schmidt condensation include:
-
Self-condensation Product of Ketone: 2,4-dihydroxyacetophenone can react with itself, although this is generally less favorable than the reaction with the aldehyde.
-
Cannizzaro Reaction Products: 4-methoxybenzaldehyde (B44291), which lacks α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to yield 4-methoxybenzoic acid and 4-methoxybenzyl alcohol. To minimize this, consider the slow, dropwise addition of the base to the reaction mixture at a controlled temperature.
-
Bis-condensation Product: This is less likely in this specific reaction as the ketone only has one set of α-hydrogens.
To minimize side products, ensure a 1:1 stoichiometric ratio of the aldehyde and ketone and optimize the base concentration and reaction temperature.
Q3: How can I purify my this compound product effectively?
A3: Purification is crucial for obtaining a high-purity product.
-
Precipitation and Filtration: After the reaction is complete, the mixture is typically poured into ice-cold water and then acidified (e.g., with dilute HCl) to precipitate the crude product.[3][4] The solid can then be collected by vacuum filtration.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water or methanol-water mixture.[3] This process helps to remove unreacted starting materials and soluble impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica (B1680970) gel is a common alternative for separating the desired chalcone from side products.
Q4: Are there alternative, "greener" synthesis methods that might improve my yield?
A4: Yes, green chemistry approaches have been shown to improve yields and reduce reaction times for chalcone synthesis.
-
Solvent-Free Grinding: This method involves grinding the reactants with a solid catalyst (e.g., solid NaOH) in a mortar and pestle.[2] This technique can lead to shorter reaction times (e.g., 15-30 minutes) and higher yields (70-84% for similar compounds) by eliminating the need for hazardous organic solvents.[2][5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes and often results in higher yields and fewer side products compared to conventional heating.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of structurally related chalcones to provide a baseline for optimization.
| Chalcone Product | Aldehyde | Ketone | Catalyst & Solvent | Temperature | Time | Yield (%) | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 4-hydroxybenzaldehyde | 2,4-dihydroxyacetophenone | 60% aq. NaOH in Ethanol | Reflux | 3 h | 60 | [3] |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | 3,4-dimethoxybenzaldehyde | 2,5-dihydroxyacetophenone | KOH in Ethanol | Not specified | Not specified | Low | [5] |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | 3,4-dimethoxybenzaldehyde | 2,5-dihydroxyacetophenone | Solid Base (Grinding) | Room Temp. | 15 min | 70-84 | [5] |
| 2,2',4-Trihydroxy-5'-methylchalcone | 2,4-dihydroxybenzaldehyde | 2-hydroxy-5-methylacetophenone | 50% aq. KOH in Ethanol | Room Temp. | 24 h | Not specified | [1] |
| 4-hydroxy-4'-methoxychalcone | 4-hydroxybenzaldehyde | 4-methoxyacetophenone | Solid NaOH (Grinding) | Room Temp. | 30 min | 32.5 | [2] |
Experimental Protocols
Protocol 1: Conventional Synthesis of a Structurally Similar Chalcone
This protocol is adapted from the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and may require optimization for the target compound.[3]
-
Reactant Preparation: In a 100 mL round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-methoxybenzaldehyde in 25 mL of ethanol.
-
Catalyst Addition: To the ethanolic solution, add 10 mL of a 60% aqueous sodium hydroxide (NaOH) solution as a catalyst.
-
Reaction: Place the flask in a water bath and heat the mixture to reflux. Continue refluxing for 3 hours.
-
Work-up: After 3 hours, cool the reaction mixture to room temperature. Carefully acidify the mixture to pH 1 using 1M aqueous HCl. This will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a methanol-water mixture to obtain the pure chalcone.
Protocol 2: Green Synthesis by Grinding
This protocol is a general method for the solvent-free synthesis of chalcones and has shown high yields for related compounds.[2][5]
-
Reactant Preparation: In a porcelain mortar, combine 1 equivalent of 2,4-dihydroxyacetophenone, 1 equivalent of 4-methoxybenzaldehyde, and 1-2 equivalents of solid NaOH.
-
Grinding: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 15-30 minutes. Monitor the reaction progress with TLC.
-
Work-up: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.
-
Isolation: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for low yield in chalcone synthesis.
References
Technical Support Center: Optimizing Solubility of 4,2'-Dihydroxy-4'-methoxychalcone for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4,2'-Dihydroxy-4'-methoxychalcone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many chalcones, is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and dichloromethane, but poorly soluble in water.[1] The presence of two hydroxyl groups suggests that its aqueous solubility will be pH-dependent.
Q2: Which solvent is recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like chalcones for in vitro assays. It is advisable to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the cells at the final concentration used.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to improve the solubility of hydrophobic compounds in aqueous buffers:
-
pH Adjustment: Due to the presence of hydroxyl groups, the solubility of this compound is likely to increase in alkaline conditions (higher pH) where the hydroxyl groups can deprotonate, making the molecule more polar.
-
Use of Co-solvents: Small amounts of organic co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be included in the aqueous buffer to increase the solubility of hydrophobic compounds. However, their compatibility with the specific biological assay must be verified.
-
Sonication: Brief sonication can help to disperse the compound and break down small aggregates, aiding in dissolution.
-
Gentle Warming: Gently warming the solution can also help to increase solubility, but care must be taken to avoid degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | The final concentration of the compound exceeds its solubility limit in the aqueous medium. | - Decrease the final concentration of the compound.- Increase the final concentration of DMSO slightly (while staying within the non-toxic range for your cells).- Add the DMSO stock solution to pre-warmed media with vigorous vortexing.- Consider using a different solvent system or a solubilizing agent if the problem persists. |
| Inconsistent or non-reproducible results in biological assays. | - Incomplete dissolution of the compound.- Precipitation of the compound over time in the assay plate.- Adsorption of the compound to plasticware. | - Ensure the stock solution is clear and free of any visible particles.- Visually inspect the assay plates under a microscope for any signs of precipitation during the experiment.- Use low-adhesion plasticware or pre-treat plates with a blocking agent like bovine serum albumin (BSA). |
| Observed cellular toxicity is higher than expected. | The solvent (e.g., DMSO) is causing cytotoxicity. | - Reduce the final concentration of the solvent in the assay.- Perform a solvent toxicity control to determine the maximum tolerated concentration. |
| Difficulty in dissolving the compound even in organic solvents. | The compound may be in a crystalline form that is difficult to dissolve. | - Use sonication or gentle heating to aid dissolution.- Ensure the solvent is of high purity and anhydrous, as water content can reduce solubility. |
Quantitative Solubility Data
| Solvent | 4'-Methoxychalcone | 4'-Hydroxy-4-methoxychalcone | This compound (Expected) |
| Water | Insoluble[1] | - | Expected to be poorly soluble. |
| DMSO | Soluble | Slightly Soluble | Expected to be soluble. |
| Methanol | Soluble[1] | Slightly Soluble, Sonication may be required | Expected to be soluble. |
| Ethanol | - | - | Expected to be soluble. |
| Dichloromethane | Soluble[1] | - | Expected to be soluble. |
Note: The solubility of this compound in aqueous solutions is expected to be pH-dependent due to its hydroxyl groups. Solubility is likely to increase at higher pH values. Researchers should experimentally determine the solubility in their specific assay buffers.
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system for concentration analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For faster separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Concentration Analysis: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Signaling Pathway Diagrams
Based on studies of structurally similar chalcones, this compound is anticipated to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and PPARγ pathways.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Proposed activation of the PPARγ signaling pathway by this compound.
Experimental Workflow for Solubility Optimization
Caption: A logical workflow for optimizing the solubility of this compound for biological assays.
References
Preventing degradation of 4,2'-Dihydroxy-4'-methoxychalcone in aqueous solutions
Welcome to the technical support center for 4,2'-Dihydroxy-4'-methoxychalcone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound for use in aqueous solutions like cell culture media?
A1: this compound has low solubility in water. The recommended procedure is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Recommended Solvents for Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent. Ethanol or methanol (B129727) can also be used.
-
Procedure:
-
Prepare a stock solution of 10-20 mM in 100% DMSO.
-
Warm your aqueous experimental medium (e.g., cell culture media) to 37°C.
-
While vortexing or swirling the warmed medium, add the DMSO stock solution dropwise to achieve the final desired concentration. This rapid dispersion helps prevent precipitation.
-
Ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v for DMSO in cell culture) to avoid solvent-induced toxicity. Always include a vehicle control in your experiments.[1]
-
Q2: I observed a yellow or brownish color change in my solution after adding the chalcone (B49325). What does this indicate?
A2: A color change, particularly a shift to a deeper yellow or brown, can indicate degradation of the chalcone. Phenolic compounds can oxidize, especially in neutral to alkaline solutions, leading to the formation of colored byproducts like quinones.[2] This process can be accelerated by exposure to light and elevated temperatures. It is crucial to visually inspect your solutions and prepare them fresh whenever possible.
Q3: How stable is this compound in a typical cell culture medium (pH ~7.4, 37°C)?
A3: Chalcones, particularly those with a 2'-hydroxyl group like this compound, are susceptible to degradation under physiological conditions. The two primary degradation pathways are:
-
Cyclization: In neutral to alkaline aqueous solutions, 2'-hydroxychalcones can undergo intramolecular cyclization to form the corresponding colorless flavanone (B1672756). This reaction is pH-dependent and is catalyzed by the ionization of the 2'-hydroxyl group.[3][4][5][6]
-
Oxidation: The α,β-unsaturated ketone system and the phenolic hydroxyl groups are susceptible to oxidation. This can lead to cleavage of the double bond, forming products such as benzoic acid derivatives and phenylacetaldehyde (B1677652) derivatives.[7]
While a specific half-life in cell culture media is not readily published, it is best practice to prepare working solutions immediately before use and to minimize the incubation time when possible.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms after diluting DMSO stock into aqueous buffer or media. | Poor aqueous solubility. The chalcone is crashing out of solution upon introduction to the aqueous environment. | 1. Pre-warm the medium: Ensure your aqueous solution is at 37°C before adding the stock.[1] 2. Improve mixing: Add the stock solution slowly and dropwise while vortexing the medium to promote rapid dispersion.[1] 3. Use a carrier protein: If your protocol allows, dilute the stock in a medium containing serum (e.g., FBS). Albumin can help stabilize hydrophobic compounds.[1] 4. Lower the final concentration: If precipitation persists, you may be exceeding the compound's solubility limit. Try working with a lower concentration. |
| Loss of biological activity or inconsistent results over time. | Compound degradation. The chalcone is likely unstable under your experimental conditions (e.g., pH, temperature, light exposure). | 1. Control the pH: Chalcone stability is highly pH-dependent. Use a buffered solution and consider testing a slightly acidic pH (e.g., pH 6.0-6.5) if your experiment can tolerate it, as this can slow the rate of cyclization.[5][8] 2. Prepare fresh solutions: Make working dilutions immediately before adding them to your experiment. Avoid storing diluted aqueous solutions.[1] 3. Protect from light: Store stock solutions and conduct experiments in the dark or in amber-colored vials/plates, as light can accelerate oxidation. 4. Lower the temperature: If possible, run experiments at a lower temperature to reduce the degradation rate. |
| Solution color changes (e.g., turns yellow/brown). | Oxidation of the compound. Phenolic groups are prone to oxidation, especially at neutral or alkaline pH. | 1. Use deoxygenated buffers: Degas your aqueous solutions before use to remove dissolved oxygen. 2. Add antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or using a medium formulation that contains antioxidants, if compatible with your experimental design. 3. Work under an inert atmosphere: For highly sensitive experiments, preparing solutions under nitrogen or argon can prevent oxidation. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Relative Polarity | Solubility |
| Water | 1.000 | Very Low |
| Methanol | 0.762 | Soluble |
| Ethanol | 0.654 | Soluble |
| Acetonitrile (B52724) | 0.460 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Highly Soluble |
| Acetone | 0.355 | Soluble |
| Dichloromethane | 0.309 | Soluble |
| Diethyl Ether | 0.117 | Slightly Soluble |
| Hexane | 0.009 | Insoluble |
| (Data compiled based on general chalcone properties and solvent polarity charts.[9][10]) |
Table 2: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Condition | Expected Impact on Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 6) | More Stable | Base-catalyzed cyclization is inhibited. |
| Neutral (pH ~7) | Moderately Stable | Cyclization and oxidation can occur. | |
| Alkaline (pH > 8) | Unstable | Rapid cyclization to flavanone.[3][4] | |
| Temperature | 4°C | High Stability (short-term) | Degradation rates are significantly reduced. |
| 25°C (Room Temp) | Moderate Stability | Degradation occurs over hours to days. | |
| 37°C (Incubator) | Low Stability | Degradation is accelerated.[1][8] | |
| Light | Dark / Amber Vials | More Stable | Photodegradation/oxidation is minimized. |
| Exposure to UV/Light | Unstable | Can promote oxidation and isomerization. | |
| Oxygen | Deoxygenated Solution | More Stable | Oxidation is minimized. |
| Aerated Solution | Unstable | Oxidation of phenolic rings is promoted.[2] |
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Troubleshooting flowchart for identifying causes of chalcone degradation.
Caption: Primary degradation pathway of 2'-hydroxychalcones in aqueous solution.
Experimental Protocols
Protocol: Stability Analysis of this compound by HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific aqueous medium over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Aqueous buffer or cell culture medium of interest
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11]
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of the chalcone in DMSO.
-
Working Solution: Prepare a 100 µM working solution by diluting the stock solution into your pre-warmed (37°C) aqueous medium. Prepare enough volume for all time points.
3. Incubation:
-
Aliquot the working solution into sterile, low-adhesion microcentrifuge tubes or a 96-well plate.
-
Incubate the samples under your desired experimental conditions (e.g., 37°C in a 5% CO₂ incubator).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot and immediately stop the degradation by either:
-
Adding an equal volume of cold methanol or acetonitrile to precipitate proteins and stabilize the compound.
-
Freezing the sample at -80°C until analysis.
-
4. HPLC Analysis:
-
Sample Preparation: If frozen, thaw the samples. Centrifuge at >10,000 x g for 10 minutes to pellet any precipitate or denatured proteins. Transfer the supernatant to an HPLC vial.
-
HPLC Conditions (Example): [11]
-
Mobile Phase: Isocratic mixture, e.g., Methanol:Water (70:30, v/v) or Acetonitrile:Water (60:40, v/v). Adjust the ratio to achieve good separation of the chalcone peak from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the chalcone, typically around 360-370 nm. The flavanone product will have a different spectrum.
-
Injection Volume: 10-20 µL.
-
5. Data Analysis:
-
Generate a standard curve using freshly prepared dilutions of the chalcone in your medium to correlate peak area with concentration.
-
For each time point, quantify the remaining concentration of this compound.
-
Plot the concentration versus time. The degradation kinetics can be determined from this plot, and the half-life (t₁/₂) can be calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 3. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Interference of 4,2'-Dihydroxy-4'-methoxychalcone in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,2'-Dihydroxy-4'-methoxychalcone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential interference of this compound in your biochemical assays. Chalcones, including this compound, are known to be potential Pan-Assay Interference Compounds (PAINS), which can lead to false-positive or false-negative results. This guide will equip you with the knowledge and protocols to ensure the integrity and accuracy of your experimental data.
Troubleshooting Guides
This section provides a question-and-answer-based guide to address specific issues you may encounter during your experiments with this compound.
Issue 1: My compound shows activity in multiple, unrelated assays.
Question: I'm observing that this compound is active in several different assays that target unrelated proteins or pathways. Is this a real multitarget effect or a sign of interference?
Answer: While genuine multitarget effects are possible, promiscuous activity across unrelated assays is a classic hallmark of a Pan-Assay Interference Compound (PAIN). This apparent activity is often due to non-specific mechanisms rather than specific binding to your intended target. The chalcone (B49325) scaffold is a known PAINS substructure.
Troubleshooting Steps:
-
Review the Structure: The α,β-unsaturated ketone (enone) moiety in the chalcone backbone is a Michael acceptor, which can react non-specifically with nucleophilic residues (like cysteine) on proteins.
-
Perform Counter-Screens: To differentiate between true activity and non-specific interference, it is crucial to perform counter-screens. These are assays designed to detect common interference mechanisms. See the Experimental Protocols section for detailed methods.
-
Consult PAINS Databases: Check your compound against publicly available PAINS databases. While this compound may not be explicitly listed, the general chalcone scaffold is a recognized structural alert.
Issue 2: My dose-response curve is unusually steep or shows poor saturation.
Question: The IC50 curve for this compound in my enzyme inhibition assay is very steep and doesn't seem to follow standard Michaelis-Menten kinetics. What could be the cause?
Answer: Atypical dose-response curves are often indicative of compound aggregation. At a certain critical aggregation concentration (CAC), the compound may form colloidal particles that can sequester and non-specifically inhibit enzymes, leading to a sudden and steep increase in apparent inhibition.
Troubleshooting Steps:
-
Aggregation Counter-Screen: The most definitive way to test for aggregation-based inhibition is to perform a counter-screen in the presence of a non-ionic detergent, such as Triton X-100. Aggregates are typically dispersed by detergents, leading to a significant reduction or elimination of the inhibitory activity. A detailed protocol for a β-lactamase counter-screen is provided in the Experimental Protocols section.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates in your assay buffer at the concentrations you are testing.
-
Vary Enzyme Concentration: The IC50 of an aggregating inhibitor is often sensitive to the enzyme concentration. If you observe a significant shift in the IC50 value when you change the enzyme concentration, aggregation is a likely cause.
Issue 3: I'm seeing a high background signal or my signal is being quenched in a fluorescence-based assay.
Question: In my fluorescence polarization (FP) assay, the wells containing this compound have a high background fluorescence. In another fluorescence intensity-based assay, the signal seems to be decreasing even in my positive controls when the compound is present. What is happening?
Answer: These are two common interference mechanisms in fluorescence-based assays: autofluorescence and fluorescence quenching. Chalcones are known to be fluorescent molecules due to their conjugated aromatic systems.
Troubleshooting Steps for Autofluorescence:
-
Measure Compound Fluorescence: Read the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your assay's fluorophore. This will quantify the extent of its intrinsic fluorescence.
-
Use a "No-Fluorophore" Control: Run a control experiment with your compound and all assay components except for the fluorescent probe. A signal in this control directly indicates autofluorescence.
-
Shift to Redder Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum. If possible, switch to a red-shifted fluorophore for your assay.
Troubleshooting Steps for Fluorescence Quenching:
-
Inner Filter Effect Check: Measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelength of your fluorophore, it can cause an "inner filter effect," which is a form of quenching.
-
Control Experiments: Perform control experiments with a constant concentration of your fluorophore and varying concentrations of the chalcone to quantify the quenching effect. A detailed protocol for quenching control experiments is provided in the Experimental Protocols section.
Issue 4: My hit compound is not showing activity in cell-based assays.
Question: this compound was a potent inhibitor in my biochemical assay, but it shows no activity when I test it on cells. Why is there a discrepancy?
Answer: This discrepancy can arise from several factors, including:
-
Non-specific Inhibition: If the activity in the biochemical assay was due to an artifact like aggregation, this mechanism might not be relevant in the more complex cellular environment.
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the activity observed in the biochemical assay is genuine and not an artifact by performing the counter-screens mentioned above.
-
Cellular Target Engagement Assays: If possible, use a cellular thermal shift assay (CETSA) or other target engagement methods to confirm that the compound is interacting with its intended target within the cell.
-
Assess Cytotoxicity: Determine the cytotoxic concentration of the compound on your cell line. A lack of activity could be due to testing at sub-toxic concentrations.
Frequently Asked Questions (FAQs)
Q1: What is a Pan-Assay Interference Compound (PAIN)?
A1: PAINS are molecules that appear as "hits" in high-throughput screening assays but do so through non-specific mechanisms rather than by specifically binding to the intended biological target. They often contain reactive functional groups or have physicochemical properties that lead to assay artifacts. Chalcones are a well-known class of compounds that can behave as PAINS.
Q2: What are the primary mechanisms of interference for chalcones like this compound?
A2: The primary mechanisms of interference for chalcones include:
-
Compound Aggregation: Formation of colloidal aggregates that non-specifically inhibit proteins.
-
Chemical Reactivity: The α,β-unsaturated ketone moiety can act as a Michael acceptor and react covalently with nucleophilic residues on proteins.
-
Autofluorescence: The conjugated π-system of the chalcone can absorb and emit light, interfering with fluorescence-based assays.
-
Fluorescence Quenching: The compound can absorb light at the excitation or emission wavelengths of the assay's fluorophore, reducing the detected signal.
-
Redox Cycling: Some chalcones can undergo redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay readouts.
Q3: How can I proactively avoid interference from this compound in my assay development?
A3: During assay development, you can take several steps to minimize potential interference:
-
Include Detergents: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer to prevent compound aggregation.
-
Use Red-Shifted Fluorophores: If using a fluorescence-based assay, opt for fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) to minimize autofluorescence interference.
-
Incorporate Reducing Agents: For enzyme assays, including a reducing agent like dithiothreitol (B142953) (DTT) can help maintain the reduced state of cysteine residues and can also act as a scavenger for some reactive compounds.
-
Run Appropriate Controls: Always include "compound-only" and "no-enzyme/no-fluorophore" controls to assess background signals and autofluorescence from the start.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem |
| Molecular Weight | 270.28 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 66.8 Ų | PubChem |
| Solubility (predicted) | Insoluble in water | ChemicalBook |
Table 2: Predicted PAINS and ADMET Properties of this compound (from SwissADME)
| Parameter | Prediction | Interpretation |
| PAINS Alert | 1 alert (catechol_A) | The dihydroxy-substituted aromatic ring may be flagged as a potential PAINS substructure, suggesting a higher likelihood of non-specific interactions. |
| Lipinski's Rule of Five | Yes (0 violations) | The compound has drug-like physicochemical properties. |
| Bioavailability Score | 0.55 | The compound has a reasonable probability of being orally bioavailable. |
Experimental Protocols
Protocol 1: β-Lactamase Counter-Screen for Compound Aggregation
This assay is a widely used method to identify compounds that inhibit enzymes through an aggregation-based mechanism.
Materials:
-
AmpC β-lactamase
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Triton X-100
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Methodology:
-
Prepare Reagents:
-
Prepare a working solution of AmpC β-lactamase in Assay Buffer.
-
Prepare a stock solution of Nitrocefin in DMSO.
-
Prepare two sets of serial dilutions of this compound in Assay Buffer: one with 0.01% Triton X-100 and one without.
-
-
Assay Setup:
-
In a 96-well plate, add the serial dilutions of the compound (with and without detergent).
-
Add the AmpC β-lactamase solution to all wells except for the "no-enzyme" controls.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add the Nitrocefin solution to all wells to initiate the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 486 nm over time (kinetic mode) or read the absorbance at a fixed time point (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound in the presence and absence of detergent.
-
Plot the dose-response curves. A significant rightward shift (>3-fold) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
-
Protocol 2: Glutathione (GSH) Reactivity Assay
This assay assesses the potential for a compound to react with sulfhydryl groups, which is a common mechanism of non-specific covalent modification of proteins.
Materials:
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Methodology:
-
Prepare Reagents:
-
Prepare a working solution of GSH in Assay Buffer.
-
Prepare a working solution of DTNB in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the GSH solution.
-
Add the serial dilutions of the compound.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Add the DTNB solution to all wells. DTNB reacts with free GSH to produce a yellow product.
-
-
Measure Absorbance:
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
A decrease in the absorbance at 412 nm in the presence of the compound indicates that the compound has reacted with GSH, reducing the amount of free GSH available to react with DTNB. This suggests that the compound is reactive towards sulfhydryl groups.
-
Protocol 3: Control Experiments for Fluorescence Quenching
These control experiments help to determine if a compound is quenching the fluorescence signal in your assay.
Materials:
-
The fluorophore used in your primary assay
-
Assay Buffer
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a solution of your fluorophore in Assay Buffer at the same concentration used in your primary assay.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the fluorophore solution to all wells.
-
Add the serial dilutions of the compound.
-
-
Measure Fluorescence:
-
Read the fluorescence using the same excitation and emission wavelengths and settings as your primary assay.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the compound concentration. A concentration-dependent decrease in fluorescence intensity indicates that the compound is quenching the fluorophore's signal. This data can be used to correct the results of your primary assay or to determine if the assay format is suitable for this compound.
-
Mandatory Visualization
Technical Support Center: Improving the Stability and Bioavailability of Methoxychalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of methoxychalcones. Our goal is to facilitate smoother experimental workflows and enhance the reliability of your results in improving the stability and bioavailability of these promising compounds.
I. Troubleshooting Guides
A. Synthesis and Purification
The Claisen-Schmidt condensation is the most common method for synthesizing methoxychalcones. However, issues with yield and purity are frequently encountered.
Issue 1: Low or No Yield of Methoxychalcone
-
Question: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in a Claisen-Schmidt condensation can stem from several factors. Here is a checklist of potential issues and their solutions:
-
Inactive Catalyst: The base (e.g., NaOH, KOH) or acid catalyst may be old or degraded.
-
Poor Quality of Reagents: The starting methoxy-substituted acetophenone (B1666503) or benzaldehyde (B42025) may be impure or have degraded over time.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Claisen-Schmidt reactions proceed at room temperature, some substrates may require gentle heating (e.g., 40-60 °C) to initiate the reaction.[4] Conversely, for some reactants, cooling the reaction to 0°C may improve yield and purity.[3]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] Some reactions may require stirring for several hours (from 1 to 24 hours).[4]
-
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants.
-
Issue 2: Formation of Multiple Byproducts
-
Question: My TLC plate shows multiple spots in my crude product mixture, making purification difficult. What are the common side reactions and how can I minimize them?
-
Answer: The formation of multiple byproducts is a common challenge. Here are the most likely side reactions and strategies to mitigate them:
-
Self-Condensation of Acetophenone: The enolate of the methoxyacetophenone can react with another molecule of itself.
-
Solution: Add the ketone slowly to the reaction mixture containing the aldehyde and the base. Using a milder base or a lower reaction temperature can also help.[6]
-
-
Cannizzaro Reaction: If the benzaldehyde derivative lacks α-hydrogens, it can undergo a self-oxidation and reduction reaction in the presence of a strong base, forming the corresponding carboxylic acid and alcohol.[4]
-
Solution: Use a lower concentration of the base and reduce the reaction temperature.[6]
-
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated carbonyl of the newly formed methoxychalcone.[7]
-
Solution: Use a slight excess of the aromatic aldehyde and perform the reaction at a lower temperature to favor the desired condensation.[4]
-
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: My methoxychalcone product is an oil and will not crystallize, or I am having trouble separating it from starting materials during column chromatography. What should I do?
-
Answer: Purification can be challenging, especially if the product is not a solid at room temperature or has similar polarity to impurities.
-
Product Oiling Out: If the product separates as an oil instead of a solid, it could be due to impurities or its inherent low melting point.
-
Solution: First, attempt to purify the oil using column chromatography.[6] If the purified product is still an oil, it is likely due to its physical properties. In such cases, the purified oil can be obtained by removing the solvent under reduced pressure.[6] To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7] During workup, pouring the reaction mixture into a large volume of cold water can help precipitate the water-insoluble chalcone (B49325).[7]
-
-
Poor Separation in Column Chromatography: If the TLC shows overlapping spots between your product and impurities, separation on a column will be difficult.
-
Solution: Optimize the mobile phase. A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate; systematically vary the ratio to improve separation.[6] An ideal eluent should give your product an Rf value of approximately 0.3-0.5 on the TLC plate.[6] Sometimes, the silica (B1680970) gel itself can cause degradation; in such cases, using deactivated (neutralized) silica gel can be beneficial.[8]
-
-
B. Stability and Degradation
Methoxychalcones can be susceptible to degradation under various conditions, which can impact experimental results and shelf-life.
Issue 1: Compound Degradation During Experiments or Storage
-
Question: I suspect my methoxychalcone is degrading, leading to inconsistent results in my biological assays. What conditions can cause degradation and how can I assess its stability?
-
Answer: Methoxychalcones, like other chalcones, can degrade when exposed to certain environmental factors. Understanding these factors is key to ensuring the integrity of your compound.
-
Common Degradation Factors:
-
pH: Exposure to acidic or alkaline conditions can catalyze the hydrolysis of the chalcone structure.[9]
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[9] The Fenton reaction, involving iron and hydrogen peroxide, can also initiate degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9]
-
Light: Exposure to UV or even ambient fluorescent light can induce photolytic degradation, often through E/Z (trans/cis) isomerization or other photochemical reactions.[1][7][9]
-
-
Assessing Stability (Forced Degradation Studies): To understand the degradation profile of your specific methoxychalcone, you should perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[9] These studies are crucial for developing a stability-indicating analytical method.[9]
-
Issue 2: Unidentified Peaks in Analytical Runs (e.g., HPLC, LC-MS)
-
Question: I am seeing extra peaks in my chromatogram when analyzing my methoxychalcone sample. Are these degradation products, and how can I identify them?
-
Answer: Unidentified peaks are often indicative of degradation or impurities from the synthesis.
-
Potential Degradation Products:
-
Isomers: Photo-irradiation can cause reversible E/Z (trans/cis) isomerization of the double bond in the chalcone backbone.[1]
-
Cyclization Products: Under certain conditions, chalcones can cyclize to form the corresponding flavanones or aurones.[10]
-
Hydrolysis/Oxidation Products: Degradation can lead to the cleavage of the molecule or the addition of hydroxyl groups. For example, photodegradation of similar compounds can result in the formation of arylglyoxals and benzyls.[7]
-
-
Identification Strategy:
-
LC-MS/MS is the gold standard for identifying unknown degradation products.[11] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the structure of the degradation products.[11]
-
Compare the fragmentation pattern of the unknown peaks with that of the parent methoxychalcone to identify structural similarities and modifications.[11]
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of the degradation products.[12][13]
-
-
C. Bioavailability and In Vitro Assays
The inherent hydrophobicity of methoxychalcones presents significant challenges for in vitro testing and achieving adequate oral bioavailability.
Issue 1: Poor Solubility in Aqueous Media for In Vitro Assays
-
Question: My methoxychalcone is precipitating in the cell culture medium during my experiments. How can I improve its solubility for in vitro assays?
-
Answer: This is a very common problem with hydrophobic compounds. Here are several strategies to improve solubility:
-
Optimize Co-Solvent (DMSO) Concentration: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions. However, high final concentrations in the assay medium can be toxic to cells.
-
Solution: Prepare a highly concentrated stock solution (e.g., 10-50 mM) in DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[8]
-
-
Improve the Dilution Process: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate out immediately.
-
Solution: Try a serial dilution method. First, create a series of dilutions of your compound in a serum-free medium, and then add this to your cells. Adding the stock solution to the medium with vigorous vortexing can also promote rapid dispersion and prevent precipitation.
-
-
Gentle Warming: Briefly warming the solution can sometimes help.
-
Solution: Use a 37°C water bath to gently warm the stock solution or the final medium to aid dissolution. Always visually inspect the solution for any remaining solid particles.
-
-
Use Formulation Strategies: For persistent solubility issues, consider using solubilizing agents.
-
Issue 2: Inconsistent or Unexpected Results in Caco-2 Permeability Assays
-
Question: I am getting highly variable or unexpectedly low apparent permeability (Papp) values for my methoxychalcone in the Caco-2 assay. What could be going wrong?
-
Answer: Caco-2 assays with lipophilic compounds like methoxychalcones can be prone to artifacts.
-
Low Compound Recovery: The compound may be binding non-specifically to the plastic of the assay plates or inserts. This is a common issue with highly lipophilic compounds.[19]
-
Solution: Always perform a mass balance study by measuring the compound concentration in the apical and basolateral compartments, as well as the amount accumulated in the cell monolayer at the end of the experiment. Low overall recovery suggests non-specific binding.
-
-
Cytotoxicity: The concentration of the methoxychalcone used in the assay might be toxic to the Caco-2 cells, compromising the integrity of the cell monolayer.
-
Solution: Before conducting permeability studies, always determine the non-toxic concentration range of your compound on Caco-2 cells using a cell viability assay (e.g., MTT assay).[17] The permeability assay should be performed at concentrations well below the cytotoxic threshold.
-
-
Efflux Transporter Involvement: The compound may be a substrate for efflux transporters (like P-glycoprotein) expressed on the apical side of Caco-2 cells, which actively pump the compound back into the apical compartment, leading to a low apparent permeability in the absorptive (apical-to-basolateral) direction.
-
Poor Solubility: Precipitation of the compound in the donor compartment will lead to an underestimation of its permeability.
-
Solution: Ensure the compound is fully dissolved in the transport buffer at the tested concentration. If necessary, use solubilizing agents like HP-β-CD, but be aware that these can also affect permeability.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the best strategy to improve the oral bioavailability of a methoxychalcone?
-
A1: There is no single "best" strategy, as the optimal approach depends on the specific methoxychalcone. However, common and effective strategies include:
-
Formulation with Cyclodextrins: Creating an inclusion complex with cyclodextrins (e.g., HP-β-CD) can enhance solubility and dissolution rate, thereby improving bioavailability.[15] One study on a related compound, desoxyrhapontigenin, used HP-β-CD to fully solubilize it for oral administration in rats.[22]
-
Nanoformulations: Encapsulating the methoxychalcone in nanoemulsions or nanocrystals can increase the surface area for dissolution and improve absorption.[23]
-
Co-administration with Bioenhancers: Piperine, a component of black pepper, has been shown to increase the bioavailability of a polyherbal formulation containing a hydroxychalcone.[24]
-
-
-
Q2: How do I choose the right analytical method for stability testing?
-
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is essential. The method must be able to separate the intact methoxychalcone from all potential degradation products and impurities.[9] For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is necessary.[9][11]
-
-
Q3: My methoxychalcone is still an oil after purification. Can I still use it for experiments?
-
A3: Yes, if the oily product is pure (as determined by NMR, HPLC, etc.), it can be used for experiments.[6] The oily nature is likely due to a low melting point or the presence of a mixture of E/Z isomers. Ensure you accurately weigh the oil for preparing stock solutions.
-
-
Q4: What are typical Apparent Permeability (Papp) values for chalcones in Caco-2 assays?
-
A4: The Papp values for chalcones can vary widely depending on their specific structure. Studies on various flavonoids have shown that chalcones generally have moderate permeability. In one comprehensive study, the Papp values for different flavonoids ranged from very low (<1 x 10⁻⁶ cm/s) to high, with chalcones falling in the middle of the tested groups.[20][21] A compound with a Papp value greater than 10 x 10⁻⁶ cm/s is generally considered to have high permeability.
-
-
Q5: What are the key parameters to optimize for an LC-MS/MS method to quantify a methoxychalcone in plasma?
-
A5: Key parameters include:
-
Sample Preparation: An efficient protein precipitation or liquid-liquid extraction method is needed to remove plasma proteins and interferences while ensuring high recovery of the analyte.
-
Chromatographic Separation: A C18 column is a good starting point. The mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid) and gradient must be optimized to achieve a sharp peak for the methoxychalcone and separate it from matrix components.[2]
-
Mass Spectrometry: The ionization mode (positive or negative electrospray ionization, ESI) must be selected. For quantification, Multiple Reaction Monitoring (MRM) is used. You need to identify the optimal precursor ion (the molecular ion of the methoxychalcone) and one or two product ions (fragments) to ensure selectivity and accuracy.[22] Using a stable isotope-labeled internal standard is highly recommended for the most reliable quantification.[22][25]
-
-
III. Data Presentation
Table 1: Solubility of Chalcones in Various Organic Solvents at Different Temperatures
| Chalcone Derivative | Solvent | Temperature (K) | Molar Fraction Solubility (x10³) | Reference |
| (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Methanol | 293.15 | 1.52 | [26] |
| 303.15 | 2.15 | [26] | ||
| 313.15 | 3.01 | [26] | ||
| 323.15 | 4.23 | [26] | ||
| Ethanol | 293.15 | 1.18 | [26] | |
| 303.15 | 1.69 | [26] | ||
| 313.15 | 2.41 | [26] | ||
| 323.15 | 3.42 | [26] | ||
| 2',4'-dihydroxy-4-methoxychalcone | Chloroform | 293.15 | 4.21 | [27] |
| 303.15 | 5.37 | [27] | ||
| 313.15 | 6.84 | [27] | ||
| Dichloromethane | 293.15 | 3.15 | [27] | |
| 303.15 | 4.08 | [27] | ||
| 313.15 | 5.25 | [27] |
Table 2: Apparent Permeability (Papp) of Selected Flavonoids in Caco-2 Cell Monolayers
| Compound | Class | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Reference |
| Phloretin | Chalcone | 38.9 ± 3.1 | 1.0 | [20] |
| Xanthohumol | Chalcone | 15.0 ± 1.2 | 1.2 | [20] |
| Quercetin | Flavonol | 1.2 ± 0.3 | 1.3 | [20] |
| Kaempferol | Flavonol | 3.1 ± 0.5 | 1.0 | [20] |
| Naringenin | Flavanone | 45.3 ± 3.8 | 1.1 | [20] |
| Genistein | Isoflavone | 43.1 ± 2.9 | 1.0 | [20] |
| Propranolol (High Permeability Control) | - | >20 | - | [28] |
| Fluorescein (Low Permeability Control) | - | <1 | - | [28] |
Table 3: Pharmacokinetic Parameters of a Hydroxychalcone Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Hydroxychalcone (Oral) | 185.3 ± 4.2 | 4.0 | 1845.2 ± 35.6 | 100 (Reference) | [24] |
| Formulation F1 (without piperine) | 198.6 ± 5.1 | 4.0 | 2154.7 ± 41.2 | 807 | [24] |
| Formulation F2 (with piperine) | 243.8 ± 6.3 | 4.0 | 2541.3 ± 55.8 | 946 | [24] |
IV. Experimental Protocols
Protocol 1: General Synthesis of Methoxychalcones (Claisen-Schmidt Condensation)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the methoxy-substituted acetophenone (1.0 equivalent) and the appropriate benzaldehyde derivative (1.0 equivalent) in ethanol.[6]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 10-40% w/v).[3][6]
-
Reaction: Continue stirring at room temperature. The reaction progress should be monitored by TLC by checking for the consumption of the benzaldehyde.[3] The reaction may take 1-4 hours or longer.[3][4]
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water and stir. Neutralize the mixture by carefully adding hydrochloric acid until the pH is acidic (e.g., pH 1).[4]
-
Isolation: A solid should precipitate. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4][5] If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography.[6]
Protocol 2: Preparation of a Methoxychalcone-HP-β-CD Inclusion Complex
This protocol describes the kneading method for preparing an inclusion complex to improve aqueous solubility.
-
Molar Ratio: Determine the desired molar ratio of methoxychalcone to hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio is a common starting point.[18]
-
Preparation: Place the accurately weighed amount of HP-β-CD in a mortar. Add a small amount of water or an ethanol/water mixture to form a thick paste.
-
Kneading: Dissolve the accurately weighed methoxychalcone in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the HP-β-CD paste in the mortar.
-
Trituration: Knead the mixture thoroughly with a pestle for 30-60 minutes. The organic solvent will slowly evaporate, leaving a slightly sticky solid.
-
Drying: Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.
-
Characterization: The formation of the inclusion complex should be confirmed by analytical techniques such as FTIR, DSC, or NMR.[15]
Protocol 3: Caco-2 Cell Permeability Assay
This is a simplified protocol for assessing the permeability of a methoxychalcone.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A high TEER value is indicative of well-formed tight junctions.[17]
-
Preparation of Dosing Solution: Prepare the dosing solution of the methoxychalcone in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a non-toxic concentration. The final DMSO concentration should be below 0.5%.
-
Permeability Assay (A→B):
-
Carefully remove the culture medium from the apical (upper) and basolateral (lower) compartments.
-
Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
Incubate the plate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with an equal volume of fresh, pre-warmed buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the methoxychalcone in all collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
-
V. Visualizations
Signaling Pathways
// Nodes MC [label="Methoxychalcone", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Arrest\n(G1 Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="ARE", fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantDefense [label="Antioxidant Defense\n(in normal cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemoresistance [label="Chemoresistance\n(in cancer cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExpression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MC -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; MC -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibits"]; MC -> Nrf2 [arrowhead=tee, color="#EA4335", label="Inhibits\n(in cancer cells)"]; MC -> JAK2 [arrowhead=tee, color="#EA4335", label="Inhibits"];
PI3K -> Akt [arrowhead=normal, color="#5F6368"]; Akt -> mTOR [arrowhead=normal, color="#5F6368"]; mTOR -> CellCycle [arrowhead=normal, color="#5F6368"]; mTOR -> Apoptosis [arrowhead=tee, color="#5F6368"];
Nrf2 -> ARE [arrowhead=normal, color="#5F6368"]; ARE -> AntioxidantDefense [arrowhead=normal, color="#5F6368"]; ARE -> Chemoresistance [arrowhead=normal, color="#5F6368"];
JAK2 -> STAT3 [arrowhead=normal, color="#5F6368"]; STAT3 -> GeneExpression [arrowhead=normal, color="#5F6368"]; }
Caption: Key signaling pathways modulated by methoxychalcones.
Experimental Workflows
// Nodes Start [label="Start:\nSubstituted Acetophenone\n+ Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Claisen-Schmidt Condensation\n(Solvent + Base Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Acidification & Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Methoxychalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Methoxychalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Characterization\n(NMR, MS, m.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Complete"]; Monitoring -> Reaction [label="Incomplete"]; Workup -> Crude; Crude -> Purification; Purification -> Recrystallization [label="Solid"]; Purification -> Column [label="Oil or\nImpure"]; Recrystallization -> Pure; Column -> Pure; Pure -> Characterization; Characterization -> End; }
Caption: General workflow for methoxychalcone synthesis and purification.
// Nodes Start [label="Seed Caco-2 cells on\nTranswell inserts", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture for 21 days\nto differentiate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TEER [label="Measure TEER to\nconfirm monolayer integrity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="Prepare dosing solution\nin transport buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Add compound to Apical side\nIncubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Basolateral side\nat time points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantify compound\nconcentration by LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Papp value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Permeability Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Culture; Culture -> TEER; TEER -> Dosing [label="Integrity OK"]; Dosing -> Incubate; Incubate -> Sample; Sample -> Analysis; Analysis -> Calculate; Calculate -> End; }
Caption: Workflow for a Caco-2 cell permeability assay.
Logical Relationships
// Nodes Problem [label="Problem:\nLow Yield in Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagents & Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseFresh [label="Use fresh, high-purity\nreagents and catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckConditions [label="Check Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustTemp [label="Adjust Temperature\n(try heating or cooling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTime [label="Increase Reaction Time\n(monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSideReactions [label="Check for Side Reactions\n(multiple spots on TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyAddition [label="Modify reactant addition\n(e.g., slow ketone addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeStoichiometry [label="Use slight excess\nof aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Problem -> CheckReagents; CheckReagents -> UseFresh [label="Degraded/\nImpure"]; CheckReagents -> CheckConditions [label="OK"]; UseFresh -> CheckConditions; CheckConditions -> AdjustTemp [label="Not Optimized"]; CheckConditions -> IncreaseTime [label="Not Optimized"]; CheckConditions -> CheckSideReactions [label="OK"]; AdjustTemp -> CheckSideReactions; IncreaseTime -> CheckSideReactions; CheckSideReactions -> ModifyAddition [label="Yes"]; CheckSideReactions -> ChangeStoichiometry [label="Yes"]; CheckSideReactions -> Success [label="No"]; ModifyAddition -> Success; ChangeStoichiometry -> Success; } Caption: Troubleshooting logic for low yield in methoxychalcone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DPPH radical scavenging reaction of hydroxy- and methoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 14. Hydroxypropyl-β-cyclodextrin - CD Formulation [formulationbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Quantification of desoxyrhapontigenin (4-methoxyresveratrol) in rat plasma by LC-MS/MS: Application to pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation [frontiersin.org]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Chalcone Derivatives
Welcome to the technical support center for the purification of synthetic chalcone (B49325) derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic chalcones? A1: The standard methods for purifying crude chalcone products are column chromatography and recrystallization.[1][2] Thin-Layer Chromatography (TLC) is typically used as a preliminary analytical technique to determine the purity of the crude product and to optimize the solvent system for column chromatography.[1] For final purity analysis or the purification of small quantities, High-Performance Liquid Chromatography (HPLC) may also be employed.[1][3]
Q2: My purified chalcone is an oil and will not crystallize. What should I do? A2: An oily product can result from residual impurities, the intrinsic low melting point of the chalcone derivative, or trapped solvent molecules.[3][4] First, attempt to remove impurities by re-purifying the oil using column chromatography.[3] If the product remains oily, try placing it under a high vacuum for several hours to remove any residual solvent.[4] If these steps fail, it is likely that the oily state is an intrinsic property of the purified compound.[3] Scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath can sometimes induce crystallization.[5]
Q3: What is a good starting solvent system for TLC analysis of chalcones? A3: A common and effective eluent system for the TLC analysis of chalcones is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3] The ratio can be adjusted based on the polarity of the specific chalcone; a good starting point is often a 3:1 or 9:1 mixture of hexane to ethyl acetate.[3] UV light at 254 nm is typically used for visualization.[3]
Q4: Can my chalcone derivative isomerize or react on the silica (B1680970) gel column? A4: Yes, certain chalcone structures are susceptible to isomerization. For example, 2'-hydroxychalcones can undergo intramolecular cyclization in the slightly acidic environment of a standard silica gel column to form the corresponding flavanone (B1672756) isomer.[4] To prevent this, the silica gel can be deactivated by washing it with a solvent mixture containing a small amount of a base, such as 1% triethylamine (B128534) in your eluent, before use.[4]
Q5: How can I effectively remove triphenylphosphine (B44618) oxide if I synthesized my chalcone using a Wittig reaction? A5: Triphenylphosphine oxide is a common byproduct in Wittig reactions that can be challenging to remove. A simple and effective method is to filter the crude reaction product through a silica gel plug, which also helps in removing any excess ylide used in the reaction.[3]
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the purification of synthetic chalcones in a question-and-answer format.
Issue 1: Poor Separation of Chalcone from Starting Materials or Byproducts
Q: My TLC analysis shows that the spot for my chalcone is overlapping or very close to the spots of the starting materials (e.g., acetophenone, benzaldehyde). How can I improve the separation for column chromatography? A: This is a frequent challenge, as chalcones and their starting materials can have similar polarities and therefore similar Rf values.[4] The key is to optimize the mobile phase (eluent) to enhance the differential adsorption of the components to the silica gel.
-
Cause: The polarity of the solvent system is not optimal for differentiating between the components in your mixture.[4]
-
Solution: Conduct a systematic TLC analysis with various solvent systems of differing polarities.[4] The goal is to find a system that provides your target chalcone with an Rf value between 0.25 and 0.35, while maximizing the distance from all other spots.[4] Adjusting the ratio of nonpolar (e.g., hexane) to polar (e.g., ethyl acetate) solvents is the primary method for achieving this separation.[3]
Issue 2: Low Yield of Purified Chalcone After Column Chromatography
Q: After performing column chromatography, the yield of my purified chalcone is significantly lower than expected. What are the possible causes and solutions? A: Low recovery can stem from several factors related to column preparation, sample loading, and elution.
-
Cause 1: Irreversible Adsorption: Highly polar chalcones may bind too strongly to the silica gel and fail to elute.
-
Solution: Add a small percentage of a more polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent to increase its elution strength.
-
-
Cause 2: Improper Column Packing: Cracks or channels in the silica gel bed can lead to poor separation and co-elution of the product with impurities, which are then discarded, lowering the final yield.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[1]
-
-
Cause 3: Sample Precipitation During Loading: If the sample precipitates at the top of the column, it can block solvent flow and prevent proper elution.[4]
-
Solution: Load the sample by adsorbing it onto a small amount of silica gel before adding it to the column. This "dry loading" method prevents solubility issues at the column head.[3]
-
Issue 3: Multiple Spots are Visible on TLC After Purification
Q: I ran a column and collected the fractions that appeared pure, but a TLC of the combined, evaporated product shows multiple spots. What happened? A: This indicates that the purification was incomplete or that the compound may have degraded.
-
Cause 1: Incomplete Separation: The chosen eluent system may not have been sufficient to fully separate the chalcone from a closely related impurity.
-
Cause 2: Column Overload: Loading too much crude product onto the column can exceed its separation capacity, leading to broad, overlapping bands.
-
Solution: Use an appropriate amount of silica gel for the quantity of crude product. A general rule of thumb is a 10:1 to 20:1 mass ratio of silica gel to crude mixture.[4]
-
-
Cause 3: Compound Degradation: The chalcone may be unstable on silica gel over long periods.
-
Solution: If degradation is suspected, minimize the time the compound spends on the column by running it efficiently. Using deactivated silica gel can also help.[4]
-
Data Presentation
Table 1: Common TLC Solvent Systems for Chalcone Purification
| Solvent System (v/v) | Typical Polarity | Target Chalcone Rf Value | Notes |
| Hexane : Ethyl Acetate (9:1) | Low | 0.2 - 0.4 | A good starting point for many nonpolar chalcone derivatives.[3] |
| Hexane : Ethyl Acetate (4:1) | Medium-Low | 0.25 - 0.5 | For chalcones with moderate polarity.[6] |
| Hexane : Ethyl Acetate (3:1) | Medium | 0.3 - 0.6 | A versatile system often used for monitoring reactions.[3][7] |
| Petroleum Ether : Benzene (9:1) | Low | Varies | Used for less polar compounds; polarity can be increased by adding more benzene.[2] |
| Chloroform : Methanol (9.5:0.5) | High | Varies | Suitable for more polar chalcone derivatives. |
Note: The optimal Rf value for column chromatography is generally between 0.25 and 0.35 to ensure good separation and a reasonable elution time.[4]
Table 2: Troubleshooting Summary for Low Purification Yields
| Problem | Possible Cause | Recommended Solution |
| Low Yield after Recrystallization | The chosen solvent was too effective, keeping the product dissolved even when cold. | Test different solvents on a small scale. An ideal solvent dissolves the chalcone when hot but not at room temperature.[3] |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] | |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and filter the hot solution quickly.[3] | |
| Low Yield after Column Chromatography | The product is irreversibly adsorbed onto the silica gel. | Increase the eluent polarity (e.g., add a small amount of methanol). |
| The product co-eluted with an impurity. | Re-run the column with a less polar solvent system to improve separation.[3] |
Experimental Protocols
Protocol 1: Standard TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[4]
-
Spotting: Use a capillary tube to apply a small spot of the crude mixture onto the pencil-marked origin line of a silica gel TLC plate, about 1 cm from the bottom. If available, spot the starting materials as references.[1]
-
Development: Place the TLC plate into a developing chamber containing the chosen solvent system, ensuring the solvent level is below the origin line. Cover the chamber to allow the atmosphere to saturate with solvent vapors.[1]
-
Elution: Allow the solvent to ascend the plate until it is approximately 1 cm from the top.[4]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (typically 254 nm) and circle them with a pencil.[4]
-
Calculation: Calculate the Rf (Retardation factor) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[4]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using the "wet method" by making a slurry of the silica with the initial, least polar eluent (e.g., petroleum ether or hexane).[2] Allow the silica to settle into a uniform bed, continuously tapping the column to dislodge air bubbles. Drain the excess solvent until the level is just at the top of the silica bed.[1]
-
Sample Loading (Dry Method): Dissolve the crude chalcone product in a minimal amount of a suitable solvent. Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.[3]
-
Elution: Gently add the eluent to the column, taking care not to disturb the top surface. Begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure chalcone.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone product.[1]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid chalcone in a minimal amount of a potential solvent (e.g., 95% ethanol) with heating.[3][7] A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature and then in an ice bath.[3]
-
Dissolution: Transfer the crude chalcone to an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[8] Avoid using an excess of solvent.[9]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[3]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize crystal yield.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[3]
Mandatory Visualizations
Caption: General workflow for the purification of synthetic chalcones.
Caption: Troubleshooting decision tree for an oily chalcone product.
Caption: Logic for optimizing TLC solvent systems for column chromatography.
References
Strategies to minimize off-target effects of chalcones in cell-based assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects in your cell-based assays, ensuring the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are chalcones and why are they of interest in research?
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] They are precursors to all flavonoids and are found in various fruits, vegetables, and spices.[1][3][4] Chalcones and their synthetic derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7] Their flexible structure allows them to bind to a variety of enzymes and receptors, making them promising candidates for drug development.[3]
Q2: What are the common off-target effects associated with chalcones in cell-based assays?
Due to their reactive α,β-unsaturated carbonyl moiety (a Michael acceptor), chalcones can be promiscuous binders, leading to several off-target effects:[8][9]
-
Cytotoxicity: Many chalcones exhibit dose-dependent cytotoxicity in various cell lines.[4][10][11] This can be an intended effect in cancer studies but an off-target effect when studying other cellular processes.
-
Induction of Oxidative Stress: Some chalcones can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage or apoptosis.[3][12][13][14]
-
Pan-Assay Interference Compounds (PAINS): The chemical structure of some chalcones can lead to non-specific interactions in high-throughput screening assays, resulting in false-positive results.[9][15][16][17]
-
Inhibition of Multiple Signaling Pathways: Chalcones have been shown to modulate various signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK, which can complicate the interpretation of results if not the intended target.[3][18][19]
-
Microtubule Disruption: Certain chalcones can interfere with tubulin polymerization, leading to cell cycle arrest.[8][18]
Q3: How can I determine an appropriate starting concentration for my chalcone (B49325) in a cell-based assay?
It is crucial to perform a dose-response curve to determine the cytotoxic profile of your specific chalcone in your cell line of interest. A common starting point for screening is a wide concentration range (e.g., 0.1 µM to 100 µM).[18] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for this purpose.[5][20]
Troubleshooting Guide
Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT).
Possible Causes & Solutions:
-
Compound Precipitation: Chalcones often have poor aqueous solubility.[19][21]
-
Solution: Ensure the chalcone is fully dissolved in a suitable solvent like DMSO before diluting in culture media. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity and compound precipitation.[19] Visually inspect the media for any signs of precipitation.
-
-
Assay Interference: The chalcone itself might be reacting with the assay reagents.[19]
-
Solution: Run a cell-free control containing your chalcone at the highest concentration used in the experiment to check for direct reaction with MTT or other assay components.
-
-
Inconsistent Cell Seeding: Variation in cell numbers across wells can lead to inconsistent results.
-
Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Issue 2: Observed cellular effect may be due to general cytotoxicity rather than a specific target interaction.
Possible Causes & Solutions:
-
Concentration is too high: The concentration of the chalcone used may be in the cytotoxic range for the cell line.
-
Solution: Determine the IC50 value of your chalcone using a cytotoxicity assay (see Protocol 1). For mechanistic studies, use concentrations well below the IC50 value to minimize general toxicity.
-
-
Induction of Apoptosis: The observed effect could be a downstream consequence of apoptosis.
-
Solution: Perform an apoptosis assay, such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, to determine if the chalcone is inducing programmed cell death at the concentrations used (see Protocol 2).[5][11]
-
Issue 3: Difficulty in confirming that the observed effect is due to the intended molecular target.
Possible Causes & Solutions:
-
Promiscuous Binding: Chalcones are known to interact with multiple targets.[8]
-
Solution 1: Use of an Inactive Analog: If available, use a structurally similar but biologically inactive analog of your chalcone as a negative control. This helps to confirm that the observed effect is not due to non-specific chemical properties.[18]
-
Solution 2: Target Knockdown/Knockout: The most definitive method is to use cells where the intended target has been genetically silenced (e.g., using siRNA, shRNA, or CRISPR/Cas9). The effect of the chalcone should be significantly diminished or absent in these cells.[18][19]
-
Solution 3: Cellular Thermal Shift Assay (CETSA): This technique can directly demonstrate the binding of your chalcone to its intended target protein within intact cells.[19]
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of selected chalcones against various human cancer cell lines. This data illustrates the range of potency for this class of compounds.
| Chalcone Derivative | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Licochalcone A | MCF-7 | 15 | 24 | [3] |
| Licochalcone A | MCF-7 | 11.5 | 48 | [3] |
| Licochalcone A | T47D | 17.5 | 24 | [3] |
| Licochalcone A | T47D | 14.5 | 48 | [3] |
| Xanthohumol | SGC-7901 | ~10 | Not Specified | [3] |
| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | Not Specified | [10] |
| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | Not Specified | [10] |
| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 | Not Specified | [10] |
| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01 | Not Specified | [10] |
| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 | Not Specified | [10] |
| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 | Not Specified | [10] |
| Chalcone 5 | CT-26 | 31.73 | 48 | [11] |
| Chalcone 5 | CT-26 | 25.19 | 72 | [11] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability [20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle-only control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection [5]
-
Cell Treatment: Treat cells with the chalcone derivative at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A common pathway of chalcone-induced apoptosis via ROS generation.
Caption: Workflow for investigating chalcone effects while minimizing off-target toxicity.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 4. anjs.edu.iq [anjs.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. The Effect of Chalcones on the Main Sources of Reactive Species Production: Possible Therapeutic Implications in Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 14. Anti-tumor effects by a synthetic chalcone compound is mediated by c-Myc-mediated reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comprehensive Guide to Validating the Purity of Synthesized 4,2'-Dihydroxy-4'-methoxychalcone Using Spectroscopy
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of spectroscopic methods for validating the purity of 4,2'-Dihydroxy-4'-methoxychalcone. We present experimental data and protocols for ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to distinguish the target compound from potential impurities.
Chemical Structure:
-
This compound: C₁₆H₁₄O₄
-
Molecular Weight: 270.28 g/mol
-
Synthesis: Typically synthesized via a Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and compare it with a structurally similar chalcone (B49325), 4-hydroxy-4'-methoxychalcone, which could be a potential reference or impurity depending on the starting materials used in synthesis.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 4-hydroxy-4'-methoxychalcone (ppm)[1] |
| -OCH₃ | ~ 3.8 - 3.9 | 3.86 (s, 3H) |
| Aromatic H (Ring A) | ~ 6.3 - 7.8 | 6.86 (d, 2H), 7.73 (d, 2H) |
| Aromatic H (Ring B) | ~ 6.8 - 8.2 | 7.07 (d, 2H), 8.14 (d, 2H) |
| H-α | ~ 7.3 - 7.7 | 7.66 (d, 1H) |
| H-β | ~ 7.7 - 8.0 | 7.75 (d, 1H) |
| -OH | ~ 5.0 - 13.0 (broad) | 10.09 (s, 1H) |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 4-hydroxy-4'-methoxychalcone (ppm)[1] |
| C=O | ~ 188 - 195 | 187.28 |
| C-α | ~ 115 - 125 | 118.44 |
| C-β | ~ 140 - 148 | 143.70 |
| Aromatic C (Ring A) | ~ 100 - 165 | 115.84, 130.82, 125.98, 160.01 |
| Aromatic C (Ring B) | ~ 113 - 165 | 113.99, 130.95, 130.77, 163.04 |
| -OCH₃ | ~ 55 - 56 | 55.57 |
Table 3: FT-IR Spectral Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | General Wavenumber for Chalcones (cm⁻¹)[2][3] |
| O-H stretch (phenolic) | 3200 - 3600 (broad) | 3100 - 3600 |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H stretch (alkene) | 3010 - 3040 | 3010 - 3040 |
| C=O stretch (α,β-unsaturated ketone) | 1630 - 1660 | 1630 - 1685 |
| C=C stretch (aromatic) | 1500 - 1600 | 1500 - 1600 |
| C=C stretch (alkene) | 1550 - 1620 | 1550 - 1620 |
| C-O stretch (ether) | 1200 - 1300 and 1000 - 1100 | 1200 - 1300 and 1000 - 1100 |
Table 4: UV-Vis Spectral Data Comparison
| Parameter | Expected Value for this compound | General Range for Chalcones[4] |
| λmax (Band I) | ~ 350 - 380 nm | 340 - 390 nm |
| λmax (Band II) | ~ 240 - 270 nm | 220 - 270 nm |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Employ a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for ATR-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the synthesized chalcone in a suitable UV-grade solvent (e.g., ethanol (B145695) or methanol) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of 200-500 nm.
-
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and compare them with the expected values for the chalcone structure.
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of synthesized this compound.
References
A Comparative Guide to the In Vivo Efficacy of Quercetin and Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the widely studied flavonoid, quercetin (B1663063), and various chalcone (B49325) derivatives. A comprehensive literature search revealed a significant gap in publicly available in vivo data for 4,2'-Dihydroxy-4'-methoxychalcone. Therefore, this guide will focus on a comparison between quercetin and other relevant chalcones for which in vivo studies have been published. While this does not allow for a direct comparison with this compound, it offers valuable insights into the therapeutic potential of the broader chalcone class of compounds.
Executive Summary
Quercetin, a ubiquitous flavonoid, has been extensively investigated for its diverse pharmacological activities, with a substantial body of evidence supporting its in vivo efficacy in various disease models. Chalcones, a class of open-chain flavonoids, also exhibit a wide range of biological activities. This guide summarizes the available in vivo data for quercetin and selected chalcone derivatives, highlighting their anti-tumor and anti-inflammatory properties. The direct comparative efficacy of this compound and quercetin remains to be determined through future in vivo studies.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies on quercetin and various chalcone derivatives.
Table 1: In Vivo Anti-Tumor Efficacy of Quercetin
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings |
| Quercetin | Pancreatic Cancer (Orthotopic Xenograft) | Nude Mice | Oral administration in the diet | Significantly attenuated tumor growth, induced apoptosis, and reduced tumor cell proliferation.[1] |
| Quercetin | Human Liver Cancer SMMC-7721 (Xenograft) | Mice | Not specified | Inhibited tumor growth. |
Table 2: In Vivo Anti-Tumor Efficacy of Chalcone Derivatives
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | Human Liver Cancer SMMC-7721 (Xenograft) | Mice | 150 mg/kg injection | Average tumor weight reduced from 1.42g to 0.59g.[1][2][3] |
| 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) | Murine Lewis Lung Carcinoma | Mice | 30 mg/kg subcutaneous, 20 days | 27.2% inhibition of tumor volume.[4] |
| 2'-hydroxy-4'-methoxychalcone (HMC) | Sarcoma 180 | ICR Mice | 30 mg/kg intraperitoneal, 10 days | 33.7% suppression in tumor weight.[4] |
Table 3: In Vivo Anti-Inflammatory Efficacy of Chalcone Derivatives
| Compound | Inflammation Model | Animal Model | Dosage & Administration | Key Findings |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) | Carrageenan-induced inflammation | Male Swiss Mice | 3 mg/kg oral | Significantly reduced neutrophil migration.[5] |
| 2',3-Dihydroxychalcone, 2',5'-dihydroxy-4-chloro-chalcone, 2',5'-dihydroxychalcone | Polymyxin (B74138) B-induced hind-paw edema | Mice | Not specified | Remarkable inhibitory effects on edema.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of the findings.
Anti-Tumor Efficacy in Xenograft Models
-
Animal Models: Typically, immunodeficient mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., SMMC-7721 liver cancer cells) are cultured in vitro, harvested, and then injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound (e.g., 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone at 150 mg/kg) is administered via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, animals are euthanized, and tumors are excised and weighed. Further analysis may include histology, immunohistochemistry for proliferation and apoptosis markers, and flow cytometry.[1][2][3]
Anti-Inflammatory Efficacy in Edema Models
-
Animal Models: Rodent models, such as mice or rats, are commonly used.
-
Induction of Inflammation: An inflammatory agent (e.g., carrageenan, polymyxin B) is injected into the paw or other suitable site to induce a localized inflammatory response, characterized by edema.
-
Treatment: The test compound is administered, often prior to the inflammatory insult, via an appropriate route (e.g., oral gavage).
-
Assessment of Efficacy: The degree of edema is quantified by measuring the paw volume or thickness at various time points after the induction of inflammation. Histological analysis of the inflamed tissue can also be performed to assess immune cell infiltration.[5][6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is essential for drug development.
Quercetin
Quercetin's anti-cancer effects are mediated through the modulation of multiple signaling pathways. It can induce apoptosis and inhibit cell proliferation by targeting pathways such as:
-
PI3K/Akt/mTOR Pathway: Quercetin can inhibit this key survival pathway, leading to decreased cell growth and proliferation.
-
MAPK Pathway: It can modulate the activity of MAP kinases like ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.
-
NF-κB Signaling: Quercetin can suppress the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.
Caption: Quercetin's multifaceted anti-cancer mechanism.
Chalcones
While specific signaling pathways for this compound in vivo are not documented, studies on other chalcone derivatives have implicated several key pathways in their anti-inflammatory and anti-tumor effects.
-
NF-κB Pathway: Similar to quercetin, many chalcones are potent inhibitors of the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.
-
MAPK Pathway: Chalcones can modulate MAPK signaling cascades, influencing cellular responses to stress and inflammatory stimuli.
-
Nrf2/ARE Pathway: Some chalcones have been shown to activate the Nrf2-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes and providing cytoprotection against oxidative stress.
Caption: Key signaling pathways modulated by chalcones.
Experimental Workflow: In Vivo Anti-Tumor Study
The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor efficacy of a test compound.
Caption: Workflow for a xenograft anti-tumor study.
Conclusion and Future Directions
Quercetin has demonstrated significant in vivo efficacy in various preclinical models of cancer and inflammation, supported by a wealth of experimental data. While the broader class of chalcones also shows promise, with several derivatives exhibiting potent anti-tumor and anti-inflammatory activities in vivo, a critical knowledge gap exists for this compound.
The lack of in vivo data for this specific chalcone makes a direct comparison with quercetin impossible at this time. Future research should prioritize conducting well-designed in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. Such studies would be invaluable for determining its therapeutic potential and for enabling a direct and meaningful comparison with established compounds like quercetin. This would provide the necessary evidence for its further development as a potential therapeutic agent.
References
- 1. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Influence of Hydroxyl and Methoxy Groups on the Biological Activity of Chalcones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of chalcones is paramount for designing novel therapeutic agents. This guide provides a comprehensive comparison of how hydroxyl (-OH) and methoxy (B1213986) (-OCH3) functional groups on the chalcone (B49325) scaffold dictate their biological efficacy, supported by quantitative data and detailed experimental protocols.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention for their diverse pharmacological activities.[1][2] The strategic placement and number of hydroxyl and methoxy substituents on rings A and B can dramatically alter their antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties.[3][4] This guide synthesizes key findings from recent literature to elucidate these critical SAR principles.
Comparative Analysis of Biological Activities
The biological activities of hydroxyl and methoxy-substituted chalcones are profoundly influenced by the position and number of these groups. The following sections and tables summarize the quantitative data from various studies, offering a clear comparison of their performance.
Antioxidant Activity
Hydroxyl groups are fundamental to the antioxidant and radical scavenging activities of chalcones.[5] Their efficacy is often enhanced when multiple hydroxyl groups are present, particularly in a catechol-like arrangement.[3][5]
Key SAR Observations for Antioxidant Activity:
-
Number of Hydroxyl Groups: An increased number of free hydroxyl groups generally correlates with higher antioxidant activity.[1] Conversely, the presence of more methoxy groups tends to decrease this activity.[1]
-
Position of Hydroxyl Groups: For chalcones with one or two hydroxyl groups on ring B, the antioxidant activity follows the order: 2-OH < 3-OH << 4-OH << 3,4-di-OH.[3]
-
Electron-Donating Groups: The presence of electron-donating groups like -OCH3 can increase scavenging properties.[6]
Table 1: Comparison of Antioxidant Activity of Substituted Chalcones
| Compound | Substitution Pattern | Antioxidant Assay | IC50 / EC50 (µg/mL) | Reference |
| 2′,4′,4-Trihydroxychalcone | 2',4',4-tri-OH | DPPH Scavenging | - | [1] |
| 2'-hydroxy-4-methoxychalcone | 2'-OH, 4-OCH3 | - | - | [7] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 4'-F, 2'-OH, 2,3-di-OCH3 | DPPH Radical Scavenging | 190 | [3] |
| Chalcone Derivative 5 | - | DPPH and ABTS radicals | - | [8] |
| 3j | - | DPPH | 1 x 10⁻⁸ | [8] |
| 2k | - | DPPH | 5.4 x 10⁻³ | [8] |
| 2g | - | ABTS | 1.14 x 10⁻² | [8] |
| 3i | - | ABTS | 1.9 x 10⁻³ | [8] |
Note: "-" indicates that the specific value was not provided in the cited source, but the compound was noted for its activity.
Anticancer and Cytotoxic Activity
The substitution patterns of hydroxyl and methoxy groups are critical for the anticancer potential of chalcones, influencing their ability to induce apoptosis and inhibit cell proliferation.[5]
Key SAR Observations for Anticancer Activity:
-
Hydroxylation Patterns: Specific hydroxylation patterns are crucial for inducing apoptosis. For instance, Isoliquiritigenin (2′,4′,4-trihydroxychalcone) modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5]
-
Methoxy Groups: Methoxy groups can positively influence the antitumor activity of chalcones.[5] For example, 2′-hydroxy-2,5-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone exhibit antiproliferative and proapoptotic activity.[9]
-
Fewer Hydroxyl Groups: In some cases, chalcones with fewer hydroxyl groups on rings A and B were found to be more effective in inducing apoptosis, which was attributed to the acidity of the phenolic hydroxyl groups.[10]
Table 2: Comparison of Anticancer Activity of Substituted Chalcones
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 2′-hydroxy-2,5-dimethoxychalcone | 2'-OH, 2,5-di-OCH3 | Canine lymphoma and leukemia | 9.76-40.83 | [9] |
| 2′-hydroxy-4′,6′-dimethoxychalcone | 2'-OH, 4',6'-di-OCH3 | Canine lymphoma and leukemia | 9.18–46.11 | [9] |
| Brominated chalcone derivative 15 | Bromo-substituted | Gastric cancer cells | 3.57–5.61 | [9] |
| Fluorinated chalcone 16 | Fluoro-substituted | Human pancreatic BxPC-3, Human breast BT-20 | 18.67, 26.43 | [9] |
| 2′-hydroxy-3,4,5-trimethoxychalcone | 2'-OH, 3,4,5-tri-OCH3 | - | 2.26 | [3] |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | 2'-OH, 3,4,5,3',4'-penta-OCH3 | - | 1.10 | [3] |
| Chalcone-1,2,3-triazole derivative 54 | 1,2,3-triazole derivative | Liver cancer HepG2 | 0.9 | [9] |
Antimicrobial Activity
The presence and position of hydroxyl and methoxy groups also play a significant role in the antimicrobial properties of chalcones.[5]
Key SAR Observations for Antimicrobial Activity:
-
Hydroxyl Groups: An increase in the number of hydroxyl groups can enhance antimicrobial activity.[5] A free hydroxyl group at the 4-position in ring A has been shown to be important for activity against S. aureus.[5]
-
Methoxy Groups: The presence of methoxy groups at ring A can reduce antibacterial activity against M. luteus.[1] The introduction of a methoxy group next to o- and p-hydroxyl groups on ring B can lead to more inactive chalcones against S. aureus.[11]
Table 3: Comparison of Antimicrobial Activity of Substituted Chalcones
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 2'-OH, 3,4-di-OCH3 | Staphylococcus aureus | 125 | [12] |
| Bacillus subtilis | 62.5 | [12] | ||
| Escherichia coli | 250 | [12] | ||
| Pseudomonas aeruginosa | 125 | [12] | ||
| Chalcone with 3-OMe, 4-OH on ring B | Unsubstituted ring A | Cryptococcus neoformans | 7.8 (100% inhibition) | [11] |
Enzyme Inhibition
Chalcones substituted with hydroxyl groups have demonstrated potent inhibition of various enzymes.
Key SAR Observations for Enzyme Inhibition:
-
Multiple Hydroxyl Groups: Chalcones with three or more hydroxyl groups have shown potent inhibition of enzymes like xanthine (B1682287) oxidase.[5]
-
Butyrylcholinesterase Inhibition: 2′,4′,4-Trihydroxychalcone showed excellent butyrylcholinesterase inhibition with an IC50 of 26.55 ± 0.55 μg/mL.[1]
-
Tyrosinase Inhibition: The location of hydroxyl groups is a critical factor, with a preference for a 4-substituted B ring over a substituted A ring for tyrosinase inhibition.[13] The number of hydroxyls did not directly correlate with increased potency.[13][14]
Table 4: Comparison of Enzyme Inhibitory Activity of Substituted Chalcones
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| 2′,4′,4-Trihydroxychalcone | Butyrylcholinesterase | 26.55 ± 0.55 | [1][7] |
| Donepezil (Control) | Butyrylcholinesterase | 28.94 ± 1.76 | [1][7] |
| Compound 2d | Acetylcholinesterase | 21.5 | [8] |
| Compound 3d | Acetylcholinesterase | 26.8 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of chalcones.
Synthesis of Hydroxy and/or Methoxy Chalcones
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[6]
-
Reactants: Substituted acetophenones and substituted benzaldehydes.
-
Catalyst: A base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or piperidine.[1][6]
-
Procedure:
-
The substituted acetophenone (B1666503) and benzaldehyde (B42025) are dissolved in a suitable solvent (e.g., ethanol).
-
The basic catalyst is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured into ice-cold water and acidified to precipitate the chalcone.
-
The crude product is filtered, washed, and recrystallized from an appropriate solvent to yield the pure chalcone.
-
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test chalcone are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound).
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance.
-
Different concentrations of the test chalcone are added to the ABTS•+ solution.
-
After a set incubation period, the absorbance is measured at a specific wavelength (e.g., 734 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test chalcone for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
A two-fold serial dilution of the test chalcone is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the chalcone that visibly inhibits the growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships in the SAR of hydroxyl and methoxy-substituted chalcones and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 4,2'-Dihydroxy-4'-methoxychalcone and Other Prominent Natural Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4,2'-Dihydroxy-4'-methoxychalcone against a selection of well-researched natural chalcones: Isoliquiritigenin, Xanthohumol, Butein, and Cardamonin. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting available experimental data, outlining detailed methodologies for key biological assays, and visualizing relevant signaling pathways.
While extensive quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing qualitative information and provides a framework for its comparison with other chalcones for which robust data is available.
Comparative Biological Activity Data
The following table summarizes the available quantitative data for the selected natural chalcones in antioxidant and anticancer assays. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values are indicative of higher potency.
| Compound | Antioxidant Activity (DPPH Assay, IC50) | Anticancer Activity (Cytotoxicity against MCF-7, IC50) | Anticancer Activity (Cytotoxicity against A549, IC50) |
| This compound | Data not available | Data not available | Data not available |
| Isoliquiritigenin | ~33.39 µM (48h)[1] | ~191.21 µM[1] | |
| Xanthohumol | Data not available | 11.22 ± 0.95 µM (72h)[2] | 13.50 ± 0.82 µM (72h)[3] |
| Butein | 9.2 ± 1.8 µM[4] | Data not available | ~14.18 µM (48h)[5] |
| Cardamonin | Data not available | 46.803 µM (48h)[6] | Data not available |
Note: The lack of publicly available, directly comparable IC50 values for this compound highlights a research gap. The provided data for other chalcones serves as a benchmark for future experimental evaluation of this specific compound.
Overview of Biological Activities
This compound has demonstrated noteworthy biological activities, primarily in the areas of anti-angiogenesis and anti-tumor effects. Studies have shown its potential to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. Furthermore, it has exhibited anti-proliferative activity against various cancer cell lines. However, the precise molecular mechanisms and quantitative measures of its efficacy are not as extensively documented as for other chalcones.
Isoliquiritigenin , a prominent chalcone (B49325) from licorice root, is recognized for its broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] It has been shown to modulate various signaling pathways involved in cancer progression.
Xanthohumol , a prenylated chalcone found in hops, is one of the most extensively studied chalcones. It exhibits potent anticancer properties by inhibiting cell proliferation, inducing apoptosis, and preventing angiogenesis in a variety of cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[2][3]
Butein , a tetrahydroxychalcone, is a powerful antioxidant, effectively scavenging free radicals.[4] It also demonstrates significant anti-inflammatory and anticancer activities, with studies showing its ability to induce apoptosis in lung cancer cells.[5]
Cardamonin , a chalcone found in cardamom, has been investigated for its anticancer effects. It has been shown to induce apoptosis and inhibit the proliferation of breast cancer cells (MCF-7).[6]
Experimental Protocols
For researchers aiming to conduct comparative studies, detailed methodologies for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to scavenge nitric oxide radicals.
-
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The quantity of nitrite is measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
-
Procedure:
-
Prepare a solution of sodium nitroprusside (typically 10 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare various concentrations of the test compound in a suitable solvent.
-
Mix the sodium nitroprusside solution with the test compound solutions and incubate at room temperature for a specified time (e.g., 150 minutes).
-
After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance at a wavelength of around 540-570 nm.
-
The percentage of nitric oxide scavenging is calculated based on the absorbance of the control and the test samples.
-
The IC50 value is determined from the dose-response curve.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells (e.g., MCF-7 or A549) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Chalcones exert their biological effects by modulating various cellular signaling pathways. A common mechanism involves the inhibition of pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcones.
This diagram illustrates how chalcones can inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. By inhibiting PI3K, chalcones can prevent the downstream activation of Akt and mTOR, ultimately leading to decreased cell proliferation and survival, and potentially inducing apoptosis (programmed cell death).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anticancer potential of a chalcone.
Caption: A typical experimental workflow for anticancer drug screening.
This workflow begins with the selection of a chalcone for investigation, followed by initial cytotoxicity screening to determine its potency. Based on these results, further assays are conducted to investigate its ability to induce apoptosis and to elucidate the underlying molecular mechanisms of action.
Logical Relationships in Structure-Activity Analysis
The biological activity of chalcones is closely linked to their chemical structure. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings significantly influence their antioxidant, anti-inflammatory, and anticancer properties.
Caption: Structure-Activity Relationship (SAR) in chalcones.
This diagram illustrates the fundamental principle that the chemical structure of a chalcone, specifically the nature and position of its substituent groups like hydroxyl and methoxy groups, directly influences its biological activity. Understanding these relationships is crucial for the rational design and development of more potent and selective chalcone-based therapeutic agents.
References
- 1. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the Neuroprotective Potential of 4,2'-Dihydroxy-4'-methoxychalcone Against Established Standards
A Comparative Guide for Researchers in Neurodrug Development
In the quest for novel therapeutic agents to combat neurodegenerative diseases, chalcones have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comprehensive comparison of the neuroprotective effects of 4,2'-Dihydroxy-4'-methoxychalcone against well-established neuroprotective standards, namely Edaravone and N-acetylcysteine (NAC). The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this chalcone (B49325) for further investigation.
Executive Summary
This compound, a derivative of the chalcone family, exhibits significant neuroprotective properties, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. This guide benchmarks these effects against Edaravone, a free radical scavenger, and N-acetylcysteine, a precursor to the endogenous antioxidant glutathione (B108866). While direct comparative studies are limited, this analysis synthesizes available data to provide a cohesive overview of their relative performance in preclinical models of neurotoxicity.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of this compound and the selected standards has been evaluated using various in vitro models of neuronal damage. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Neuroprotection Against Oxidative Stress-Induced Cell Death
| Compound | Cell Line | Insult | Concentration | Outcome | Result |
| This compound | SH-SY5Y | 6-OHDA | 10 µM | Cell Viability (MTT Assay) | Data not available |
| Edaravone | SH-SY5Y | 6-OHDA | 10 µM | Cell Viability (MTT Assay) | ~35% increase vs. 6-OHDA alone |
| N-acetylcysteine (NAC) | SH-SY5Y | H₂O₂ (500 µM) | 1-5 mM | Cell Viability (MTT Assay) | Significant protection |
Table 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value (µM) |
| This compound | Data not available |
| Trolox (Standard Antioxidant) | ~25 µM |
| Edaravone | Data not available in comparable format |
| N-acetylcysteine (NAC) | Generally shows weak direct DPPH scavenging |
Table 3: Modulation of Apoptotic Markers (Bcl-2/Bax Ratio)
| Compound | Cell Line | Insult | Effect on Bcl-2/Bax Ratio |
| Similar Chalcone Derivative * | PANC-1 | Compound-induced apoptosis | Decreased Bcl-2, Changed Bax |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ | Data not available |
| N-acetylcysteine (NAC) | Not specified | Not specified | Data not available |
*Data for 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone[1]
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of these compounds are mediated through distinct yet overlapping signaling pathways.
This compound:
Chalcones, as a class, are known to exert their protective effects through multiple mechanisms:
-
Antioxidant Activity: By directly scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.
-
Anti-inflammatory Effects: By modulating inflammatory pathways in neuronal cells.
-
Anti-apoptotic Signaling: By influencing the expression of key proteins involved in programmed cell death, such as those in the Bcl-2 family.
A key pathway implicated in the action of many chalcones is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway . Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Edaravone:
Edaravone is a potent free radical scavenger that readily donates an electron to neutralize free radicals, thereby inhibiting the initiation and propagation of lipid peroxidation. Its neuroprotective mechanism is primarily centered on reducing oxidative stress.
N-acetylcysteine (NAC):
NAC exerts its neuroprotective effects mainly by replenishing intracellular glutathione (GSH), a major endogenous antioxidant. It also possesses some direct radical scavenging activity and can modulate inflammatory pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of the test compound (e.g., this compound, Edaravone, or NAC) for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 500 µM hydrogen peroxide (H₂O₂)) to the wells and incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay evaluates the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Western Blotting for Bcl-2 and Bax
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control. The Bcl-2/Bax ratio is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Experimental workflow for in vitro neuroprotection assays.
Simplified Nrf2-ARE signaling pathway activation by chalcones.
Overview of the intrinsic apoptosis pathway.
Conclusion
This compound demonstrates promising neuroprotective potential, likely through its antioxidant and anti-apoptotic activities. While direct comparative data with established standards like Edaravone and NAC is still emerging, the available information on structurally similar chalcones suggests it could be a valuable candidate for further neuroprotective drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to rigorously evaluate its efficacy and elucidate its precise mechanisms of action. Future studies should focus on head-to-head comparisons with known standards in various in vitro and in vivo models of neurodegeneration to fully establish its therapeutic potential.
References
A Head-to-Head Comparison of Synthetic Routes for 4,2'-Dihydroxy-4'-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are recognized for their broad range of biological activities, making them a significant area of study in medicinal chemistry. The synthesis of 4,2'-Dihydroxy-4'-methoxychalcone, a specific chalcone (B49325) derivative, can be achieved through various synthetic methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering experimental data and detailed protocols to assist researchers in selecting the most suitable method for their objectives.
The predominant method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) and benzaldehyde.[1] Variations of this method, including conventional heating, microwave irradiation, ultrasound assistance, and solvent-free grinding, offer different advantages concerning reaction time, yield, and environmental impact.[1][2][3] Alternative approaches, such as the Suzuki-Miyaura coupling and Wittig reaction, provide pathways for substrates that may not be suitable for condensation reactions.[1][4]
Quantitative Comparison of Synthetic Methods
The choice of synthetic route can significantly impact the efficiency and sustainability of the synthesis of this compound. The following table summarizes quantitative data for various methods, primarily based on the synthesis of analogous chalcone structures.
| Synthetic Method | Typical Catalyst/Reagents | Solvent | Reaction Time | Yield (%) |
| Conventional Claisen-Schmidt | NaOH or KOH | Ethanol (B145695)/Methanol | 4 - 72 hours | 40 - 95%[1] |
| Microwave-Assisted Claisen-Schmidt | NaOH, KOH, K₂CO₃, or solid supports | Ethanol or solvent-free | 1 - 30 minutes | 70 - 98%[1][3] |
| Ultrasound-Assisted Claisen-Schmidt | NaOH or KOH | Ethanol/Water | 15 - 60 minutes | 70 - 95%[1] |
| Grinding (Mechanochemical) | Solid NaOH or Ba(OH)₂ | Solvent-free | 2 - 20 minutes | 80 - 99%[1][5] |
| Wittig Reaction | Ylide and Benzaldehyde | Water | Not specified | 80 - 100%[4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. For the synthesis of this compound, the starting materials would be 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291).
Conventional Claisen-Schmidt Condensation
This method is a robust and scalable approach for chalcone synthesis.[1]
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (B78521) (2.5 equivalents) in water and add it to the ethanolic solution.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Add 4-methoxybenzaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with 10% hydrochloric acid to a pH of 2-3.[6]
-
Collect the precipitated solid by vacuum filtration and wash with cold distilled water.[6]
-
Purify the crude product by recrystallization from ethanol.[6]
Microwave-Assisted Claisen-Schmidt Condensation
This method offers a significant reduction in reaction time with improved yields.[3]
Procedure:
-
In a microwave-safe vessel, mix 2,4-dihydroxyacetophenone (1 equivalent), 4-methoxybenzaldehyde (1 equivalent), and a catalytic amount of solid sodium hydroxide.
-
If a solvent is used, add a small amount of ethanol.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for 1-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool, add cold water, and neutralize with dilute hydrochloric acid.
-
Filter the resulting precipitate and recrystallize from a suitable solvent.
Grinding (Mechanochemical) Method
This environmentally friendly, solvent-free method often results in high yields in a very short reaction time.[5]
Procedure:
-
Place 2,4-dihydroxyacetophenone (1 equivalent), 4-methoxybenzaldehyde (1 equivalent), and solid sodium hydroxide (2 equivalents) in a mortar.[5]
-
Grind the mixture vigorously with a pestle at room temperature for 2-20 minutes. A change in color or solidification of the mixture may indicate reaction completion.[2][5]
-
Monitor the reaction progress with TLC.[5]
-
Add cold water to the mortar and triturate the solid.
-
Filter the solid product, wash with water, and purify by recrystallization from ethanol.[5][7]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and comparison of this compound.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the Claisen-Schmidt condensation being the most prevalent. For researchers prioritizing speed and high yields on a laboratory scale, microwave-assisted and mechanochemical (grinding) methods are often superior.[1] The conventional Claisen-Schmidt condensation remains a reliable and scalable option, though it typically requires longer reaction times.[1] The Wittig reaction presents a valuable alternative, particularly for substrates that may not be well-suited for condensation reactions, thereby expanding the accessible chemical space.[4] By considering the advantages and limitations of each method, researchers can select the most appropriate synthetic strategy to efficiently produce this compound for further investigation in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 4,2'-Dihydroxy-4'-methoxychalcone: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,2'-Dihydroxy-4'-methoxychalcone, a chalcone (B49325) derivative used in various research applications, is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes safety and disposal information from SDSs of structurally similar compounds and general best practices for laboratory chemical waste management. This document provides a clear, step-by-step plan for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to implement the following safety measures based on the hazard profile of similar chalcone compounds, which are generally classified as irritants.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
-
Engineering Controls:
-
Handle the compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
-
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Avoid eating, drinking, or smoking in the laboratory area.
-
Hazard Summary of Structurally Similar Chalcones
To provide a clear understanding of the potential hazards, the following table summarizes information from the Safety Data Sheets of closely related methoxychalcone and dihydroxychalcone derivatives.
| Hazard Category | 4'-Methoxychalcone | 2',4'-Dihydroxy-2-methoxychalcone | General Chalcones |
| Physical State | Solid Crystalline | Solid | Solid |
| Health Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation.[1][2] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | Harmful if swallowed.[4][5] |
| Environmental Hazards | Should not be released into the environment.[1][3] | No specific data, but release to the environment should be avoided. | May cause long-lasting harmful effects to aquatic life.[4] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][2][3][4] | Treat as hazardous waste. | Follow institutional and local regulations for hazardous waste. |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in the general trash.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats).
-
Weighing boats, filter paper, and other contaminated consumables.
-
Rinsate from cleaning contaminated glassware (if not being reused).
-
-
Segregate: Keep this waste stream separate from other chemical waste unless you have confirmed compatibility. Do not mix with incompatible chemicals.[6]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste (Solutions or Rinsate):
-
Collect any solutions containing this compound in a sealable, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used.
-
Leave adequate headspace (at least 10%) in liquid waste containers to allow for expansion.
-
Step 3: Labeling of Waste Containers
-
Properly label all waste containers as soon as waste is first added.[5] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Any known hazard characteristics (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[5]
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[7]
-
Store away from incompatible materials.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and pickup.
-
Do not store large quantities of hazardous waste in the laboratory for an extended period.
Experimental Protocols and Workflows
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Personal protective equipment for handling 4,2'-Dihydroxy-4'-methoxychalcone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,2'-Dihydroxy-4'-methoxychalcone. The following procedures are based on available data for closely related chalcone (B49325) derivatives and general laboratory safety standards for aromatic ketones.
Hazard Identification and Classification
-
Respiratory Irritation: May cause respiratory irritation.[1]
The compound is typically a solid, crystalline powder.[1] As with any fine chemical powder, dust formation should be minimized to prevent inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Butyl or Viton/Butyl gloves are recommended for handling ketones and aromatic hydrocarbons.[3] Nitrile gloves offer good resistance to a variety of solvents and are a suitable alternative for short-term handling.[3][4] Always inspect gloves for punctures or tears before use.[5] |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[6] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.[5] |
| Respiratory | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[5][6] Engineering controls like fume hoods are the preferred method for controlling exposure.[5] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[5] |
Operational Plan for Safe Handling
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][7]
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: Weigh the compound in a ventilated enclosure, such as a chemical fume hood, to minimize dust inhalation. Avoid forming dust clouds.
-
Experimentation: Conduct all experimental procedures within a fume hood or other suitable ventilated area.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.
-
Waste Disposal: Dispose of the chemical waste and any contaminated materials in a designated, approved waste container.[1] Follow all local, state, and federal regulations for chemical waste disposal.
Emergency and Disposal Plans
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the material and place it in a sealed container for disposal.[2]
-
Clean the spill area thoroughly.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[7] Seek medical attention if symptoms occur.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting.[7] Seek medical attention if symptoms occur.[1]
Disposal Plan:
Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains. All disposal practices must be in accordance with federal, state, and local regulations.
This comprehensive guide is intended to provide essential safety information for handling this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available for any chemical you are working with.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
